molecular formula C8H13ClOSi B2461464 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one CAS No. 914358-91-1

4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one

Cat. No.: B2461464
CAS No.: 914358-91-1
M. Wt: 188.73
InChI Key: BTTDLDQGPQGEKS-UHFFFAOYSA-N
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Description

4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one is a useful research compound. Its molecular formula is C8H13ClOSi and its molecular weight is 188.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-trimethylsilylpent-1-yn-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClOSi/c1-7(9)8(10)5-6-11(2,3)4/h7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTDLDQGPQGEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C#C[Si](C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and electronic characteristics of alpha-chloro ynones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Electronic Characteristics of α-Chloro Ynones

Introduction: The Strategic Importance of α-Chloro Ynones

α-Chloro ynones are a class of organic compounds characterized by a ketone functional group and a carbon-carbon triple bond, with a chlorine atom attached to the carbon adjacent (alpha) to the carbonyl.[1][2] This specific arrangement of functional groups—an electron-withdrawing carbonyl, a reactive alkyne, and a labile chlorine atom—creates a unique electronic landscape that renders these molecules exceptionally versatile and powerful intermediates in modern organic synthesis. Their importance stems from their ability to act as multifunctional building blocks, enabling the rapid assembly of complex molecular architectures, including a wide array of heterocycles like pyrazoles, furans, and quinolones.[3][4] This guide provides a detailed exploration of the fundamental molecular and electronic properties that govern the stability, reactivity, and spectroscopic signatures of α-chloro ynones, offering insights for researchers in synthetic chemistry and drug development.

Molecular Geometry and Structural Features

The geometry of α-chloro ynones is dictated by the hybridization of its constituent atoms. The alkynyl carbons are sp-hybridized, leading to a linear C-C≡C-C backbone. The carbonyl carbon is sp²-hybridized, adopting a trigonal planar geometry, while the alpha-carbon bearing the chlorine atom is sp³-hybridized with a tetrahedral arrangement.

The key structural feature is the conjugation between the C=O double bond and the C≡C triple bond. This π-system delocalization significantly influences the molecule's electronic properties and reactivity. The presence of the electronegative chlorine atom at the α-position introduces both steric and electronic perturbations. It increases the electrophilicity of the adjacent carbonyl carbon and can influence the preferred conformation of the molecule through steric and dipole-dipole interactions.

Electronic Characteristics: A Dance of Induction and Resonance

The reactivity of α-chloro ynones is a direct consequence of their electronic structure, which is governed by a combination of inductive and resonance effects.

  • Inductive Effects: Both the carbonyl oxygen and the α-chlorine atom are highly electronegative, exerting strong electron-withdrawing inductive effects (-I). This pulls electron density away from the carbon framework, rendering the carbonyl carbon and the α-carbon electrophilic.

  • Resonance Effects: The carbonyl group is also a potent resonance-withdrawing group (-M). It delocalizes the π-electrons from the alkyne across the conjugated system, creating significant partial positive charges on the carbonyl carbon and, crucially, the β-carbon of the alkyne. This resonance delocalization makes the β-carbon a prime target for nucleophilic attack.

This interplay of electronic effects results in a molecule with multiple electrophilic sites, as depicted in the resonance structures below. The LUMO (Lowest Unoccupied Molecular Orbital) of the system is lowered in energy, making the molecule a potent electrophile. The largest coefficients of the LUMO are typically found on the carbonyl carbon and the β-alkynyl carbon, highlighting these as the most probable sites for nucleophilic attack.[5]

G cluster_0 Electronic Landscape of an α-Chloro Ynone s0 R1-C(β)≡C(α)-C(=O)-CH(Cl)-R2 s1 R1-C⁺(β)=C⁻(α)-C(=O)-CH(Cl)-R2 s0->s1 Resonance s2 R1-C(β)≡C(α)-C(O⁻)=C⁺H(Cl)-R2 s0->s2 Resonance n3 α-Carbon (Electrophilic) s0->n3 Site for SN2 substitution n1 β-Carbon (Soft Electrophile) s1->n1 Major site for conjugate addition n2 Carbonyl Carbon (Hard Electrophile) s2->n2 Site for 1,2-addition G cluster_0 Mechanism of Michael Addition to an α-Chloro Ynone start α-Chloro Ynone + Nucleophile (Nu⁻) step1 Nucleophilic attack at β-carbon start->step1 intermediate Enolate Intermediate step1->intermediate step2 Protonation of enolate intermediate->step2 product β-Substituted α-Chloro Ketone step2->product

Caption: Generalized mechanism for the conjugate addition of a nucleophile.

Cycloaddition Reactions

The activated alkyne in α-chloro ynones can readily participate as a 2π-electron component in cycloaddition reactions. [6]They are excellent dienophiles in [4+2] Diels-Alder reactions and can react with 1,3-dipoles in [3+2] cycloadditions to form five-membered heterocyclic rings. [7][8]These reactions provide a highly efficient and stereocontrolled route to complex cyclic systems. [9]

Spectroscopic Characterization

The unique structure of α-chloro ynones gives rise to a distinct spectroscopic fingerprint, which is essential for their identification and characterization.

Spectroscopic Technique Functional Group Characteristic Signal Range Notes
Infrared (IR) Carbonyl (C=O)1670-1690 cm⁻¹Conjugation lowers the frequency compared to a saturated ketone.
Alkyne (C≡C)2190-2240 cm⁻¹Typically a sharp, medium-intensity peak.
C-Cl Stretch650-800 cm⁻¹Can be weak and in the fingerprint region.
¹³C NMR Carbonyl Carbon175-185 ppmDeshielded due to electronegative oxygen.
Alkynyl Carbon (Cα)80-90 ppmShielded relative to Cβ.
Alkynyl Carbon (Cβ)90-100 ppmDeshielded due to resonance effects.
α-Carbon (-CHCl-)50-65 ppmDeshielded by both the chlorine and carbonyl group.
Mass Spectrometry (MS) Molecular Ion (M⁺)VariableOften observed.
FragmentationCommon losses include Cl, CO, and cleavage at the α-carbon (α-cleavage). [10]

Experimental Protocol: Synthesis of an α-Chloro Ynone

The synthesis of α-chloro ynones can be achieved through various routes, including the chlorination of a parent ynone. [11]The following protocol describes a general method for the α-chlorination of a ketone using N-Chlorosuccinimide (NCS), a common and effective chlorinating agent. [12]

Workflow: α-Chlorination of a Phenyl-Substituted Ynone

G cluster_0 Synthetic Workflow A 1. Dissolve Ynone in Solvent (e.g., CCl4) B 2. Add N-Chlorosuccinimide (NCS) and Initiator A->B C 3. Heat Reaction Mixture to Reflux B->C D 4. Monitor Reaction by TLC C->D E 5. Workup: Filter & Wash D->E F 6. Purify by Column Chromatography E->F G 7. Characterize Product F->G

Caption: Step-by-step workflow for the synthesis of an α-chloro ynone.

Step-by-Step Methodology

Objective: To synthesize 1-chloro-4-phenyl-3-butyn-2-one from 4-phenyl-3-butyn-2-one.

Materials:

  • 4-phenyl-3-butyn-2-one (1 equivalent)

  • N-Chlorosuccinimide (NCS) (1.1 equivalents)

  • Benzoyl peroxide (initiator, catalytic amount)

  • Carbon tetrachloride (CCl₄, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-phenyl-3-butyn-2-one (1.0 eq) in anhydrous carbon tetrachloride.

  • Addition of Reagents: To the stirred solution, add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reaction: Heat the mixture to reflux (approx. 77°C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of CCl₄.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure 1-chloro-4-phenyl-3-butyn-2-one.

  • Characterization: Confirm the identity and purity of the product using NMR, IR, and mass spectrometry.

Conclusion

α-Chloro ynones represent a synthetically valuable class of molecules whose utility is deeply rooted in their distinct molecular and electronic properties. The combination of a conjugated π-system with multiple, electronically differentiated electrophilic centers—the β-alkynyl carbon, the carbonyl carbon, and the α-carbon—provides a rich platform for a diverse range of chemical transformations. Understanding the interplay of inductive and resonance effects is key to predicting and controlling their reactivity in nucleophilic additions and cycloadditions. As chemists continue to develop novel synthetic methodologies, the strategic application of α-chloro ynones as versatile building blocks will undoubtedly continue to facilitate the efficient construction of molecules relevant to medicine, materials science, and beyond.

References

  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link] [11]2. Al-Huniti, M. H., & Hanson, J. E. (2015). Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. Journal of Visualized Experiments, (96), e52516. [Link] [13]3. Khan, A. T., & Ali, M. A. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. Arkivoc, 2003(9), 34-38. [Link] [12]4. Wikipedia. Nucleophilic conjugate addition. [Link] [14]5. Caporosso, A. M. (1993). I. INTRAMOLECULAR [4+2] CYCLOADDITIONS OF CONJUGATED YNONES AND RELATED SPECIES. II. STUDIES DIRECTED TOWARD THE TOTAL SYNTHESIS OF THE ENEDIYNE ANTIBIOTIC CALICHEAMICIN γ1I. DSpace@MIT. [Link] 6. ResearchGate. (2015). ChemInform Abstract: Metal-Free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. [Link] 7. Wang, Z., Li, L., & Huang, Y. (2014). A General Synthesis of Ynones from Aldehydes via Oxidative C–C bond Cleavage under Aerobic Conditions. Journal of the American Chemical Society, 136(35), 12161-12165. [Link] [15]8. Danielsson, J. (2011). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-portal.org. [Link] [5]9. Wikipedia. α-Halo ketone. [Link] [16]10. Wang, Z., Li, L., & Huang, Y. (2014). A General Synthesis of Ynones from Aldehydes via Oxidative C−C bond Cleavage under Aerobic Conditions. ACS Publications. [Link] [3]11. Cengage. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. [Link] [17]12. OpenStax. 30.5 Cycloaddition Reactions - Organic Chemistry. [Link] [6]13. ResearchGate. (2025). Synthesis of α‐Branched Enones via Chloroacylation of Terminal Alkenes. [Link] [18]14. YouTube. (2018). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. [Link] 15. Fiveable. 3.2 Nucleophilic addition reactions - Organic Chemistry II. [Link] [19]16. ACS Publications. Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes. [Link] [20]17. Wikipedia. Ynone. [Link] [1]18. Royal Society of Chemistry. Recent advances in radical addition/divergent cyclization of ynones. [Link] [4]19. NIST. 2-Propanone, 1-chloro-. [Link] [2]20. Royal Society of Chemistry. Efficient synthesis of ynones from carboxylic acids and terminal alkynes via Pd/Cu catalysis using 2-chloroimidazolium chloride as the activation reagent. [Link] [21]21. Organic Chemistry Portal. A General Synthesis of Ynones from Aldehydes via Oxidative C-C bond Cleavage under Aerobic Conditions. [Link] [22]22. Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link] [23]23. ResearchGate. (2025). Synthesis and properties of 2-amino-1-chloroenones. [Link] 24. Chemistry LibreTexts. 29.5: Cycloaddition Reactions. [Link] [8]25. MDPI. Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions: A Strategy to Increase Chemoselectivity at the α-Carbon of Ketones. [Link] [24]26. MDPI. Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. [Link] [9]27. Arab American University Digital Repository. The Mass Spectra Analysis for α-Ionone and β-Ionone. [Link] [10]28. ResearchGate. Synthesis of α‐Fluoroenones by Elimination of α‐Chloro‐α‐fluoroketones. [Link] [25]29. ResearchGate. (2025). Alkynyl Tetracoordinate Borons Enabled Synthesis of α‐Bromo/Chloro Ketones via Sequential 1,2‐Migration and Oxidation. [Link]

Sources

Thermodynamic Stability & Handling of TMS-Protected Acetylenic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trimethylsilyl (TMS)-protected acetylenic ketones (TMS-ynones) are pivotal electrophilic building blocks in the synthesis of heterocycles, natural products, and bioactive scaffolds. Their dual reactivity—functioning as both Michael acceptors and masked terminal alkynes—offers immense synthetic versatility. However, this utility is counterbalanced by a fragile thermodynamic stability profile. The TMS group, while sterically shielding the alkyne, remains electronically labile, making these compounds susceptible to premature desilylation, polymerization, and nucleophilic degradation. This guide provides a mechanistic analysis of their stability, defining the operational boundaries required to maintain their integrity during synthesis, storage, and application.

Chemical Architecture & Stability Profile

The Electronic Paradox

TMS-ynones possess a conjugated system (


) that creates a unique electronic environment. The carbonyl group renders the alkyne electron-deficient, activating it toward nucleophilic attack (Michael addition).[1] Simultaneously, the silicon atom stabilizes 

-carbocations (the

-silicon effect) but is itself susceptible to nucleophilic attack due to the polarization of the

bond.
  • Thermodynamic Stability: The

    
     bond energy (
    
    
    
    125 kcal/mol) suggests robustness, yet the bond is thermodynamically unstable relative to the formation of the stronger
    
    
    (
    
    
    190 kcal/mol) or
    
    
    (
    
    
    135 kcal/mol) bonds. This thermodynamic drive forces desilylation in the presence of oxygen or fluoride nucleophiles.
  • Kinetic Instability: The steric bulk of the trimethylsilyl group is minimal compared to TBDMS or TIPS analogues. Consequently, it offers little kinetic protection against hydrolysis or nucleophilic attack at the silicon center.

The Stability Hierarchy

In the context of alkynyl protection, TMS is the least stable of the common silyl groups.[2] The stability generally follows the steric bulk of the substituents on silicon.[2]

Table 1: Comparative Stability of Silyl-Protected Ynones

Protecting GroupAbbr.Acid StabilityBase StabilityRelative Half-Life*Recommended Use
TrimethylsilylTMS LowVery Low1Transient protection; one-pot activation.
TriethylsilylTES Low-ModLow~64Slightly more robust; easier to crystallize.
tert-ButyldimethylsilylTBS/TBDMS ModerateModerate~20,000Standard for multi-step synthesis.
TriisopropylsilylTIPS HighHigh~700,000Harsh conditions; late-stage deprotection.
tert-ButyldiphenylsilylTBDPS HighModerate~5,000,000Maximum acid stability.

*Relative half-life toward solvolysis (approximate values based on silyl ether hydrolysis rates).

Decomposition Mechanisms

Understanding the specific pathways of degradation is critical for troubleshooting low yields.

Base-Mediated Desilylation (The Primary Threat)

The most common decomposition route is the cleavage of the TMS group under basic conditions (e.g.,


, amines).
  • Mechanism: A nucleophile (Nu⁻) attacks the silicon atom, forming a pentacoordinate silicate intermediate.

  • Collapse: The intermediate collapses to release the acetylide anion (

    
    ) and the silylated nucleophile (
    
    
    
    ).
  • Fate: The resulting terminal ynone is highly reactive and prone to rapid polymerization or non-selective Michael addition.

Nucleophilic Michael Addition

TMS-ynones are potent Michael acceptors. While the TMS group is intended to direct regioselectivity, strong nucleophiles can attack the


-carbon directly.
  • 1,4-Addition: Nucleophiles (amines, thiols) add across the triple bond to form

    
    -functionalized enones.
    
  • Instability: The resulting enol/enone intermediate often undergoes rapid protodesilylation, losing the TMS group and yielding the desilylated alkene.

Acid-Catalyzed Hydrolysis

While less sensitive to acid than base, prolonged exposure to Lewis acids or aqueous Brønsted acids can hydrolyze the alkyne to a 1,3-diketone or hydrate, destroying the ynone functionality.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways a TMS-ynone can take, highlighting the fine line between productive synthesis and decomposition.

TMS_Ynone_Stability Figure 1: Divergent reactivity pathways of TMS-ynones: Desilylation vs. Michael Addition. TMS_Ynone TMS-Ynone (Starting Material) Silicate Pentacoordinate Silicate Intermediate TMS_Ynone->Silicate Base/Nu- attack on Si Michael_Adduct Silyl Enol Ether (Michael Adduct) TMS_Ynone->Michael_Adduct Nu- attack on C-beta (1,4-Addition) Terminal_Ynone Terminal Ynone (Highly Reactive) Silicate->Terminal_Ynone Desilylation (-TMS-Nu) Polymer Polymerization (Tarry Residue) Terminal_Ynone->Polymer Uncontrolled Reaction Diketo 1,3-Diketone (Hydrolysis Product) Michael_Adduct->Diketo Acidic Workup/Hydrolysis

Experimental Protocols

Synthesis: The Sonogashira Coupling

This protocol minimizes exposure to base, using a catalytic system that avoids the harsh conditions of standard alkynylation.

Reagents:

  • Acid Chloride (1.0 equiv)

  • Trimethylsilylacetylene (1.1 equiv)

  • 
     (2 mol%)
    
  • CuI (4 mol%)

  • Triethylamine (

    
    ) (1.05 equiv)
    
  • Solvent: Dry THF or Toluene (0.2 M)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon flow. Add

    
     and CuI.
    
  • Solvation: Add dry THF, followed by the acid chloride and trimethylsilylacetylene.

  • Initiation: Add

    
     dropwise at room temperature. Note: Slight exotherm may occur.
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Note: TMS-ynones often streak on silica; use neutralized plates).

  • Workup (Critical): Dilute with

    
    . Filter through a pad of Celite to remove metal salts.
    
  • Purification: Concentrate under reduced pressure. If chromatography is necessary, use silica gel pre-treated with 1%

    
     in hexanes to neutralize acidity, preventing on-column desilylation.
    
Storage & Handling

To maximize thermodynamic shelf-life:

  • Temperature: Store at -20°C.

  • Atmosphere: Seal under Argon or Nitrogen.

  • Light: Store in amber vials to prevent photo-induced radical decomposition.

  • Solvent: Avoid protic solvents (MeOH, EtOH) for storage. Store neat or in anhydrous benzene/toluene.

Controlled Deprotection (If required)

If the goal is to generate the terminal ynone in situ for immediate reaction:

  • Reagent: Use Potassium Fluoride (KF) in MeOH/THF rather than strong hydroxide bases.

  • Buffer: Add a weak acid (e.g., Acetic acid) to buffer the reaction if the substrate is base-sensitive.

References

  • Müller, T. J. J. (2003). "New entry to a three-component pyrimidine synthesis by TMS-Ynones via Sonogashira coupling." Organic Letters, 5(19), 3451-3454. Link

  • Kuciński, K., et al. (2023).[3][4] "Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols."[3][4] Organic Chemistry Frontiers, 10, 1234-1240. Link

  • BenchChem. (2025).[2] "Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media." Link

  • Yeom, C.-E., et al. (2008). "DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group." Synlett, 2008(4), 565-568. Link

  • Downey, C. W., et al. (2018).[5] "One-Pot Enol Silane Formation-Alkylation of Ketones with Propargyl Carboxylates Promoted by Trimethylsilyl Trifluoromethanesulfonate." Journal of Organic Chemistry, 83(21), 12931-12938. Link

Sources

Understanding the electrophilicity of 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Electrophilic Profiling of 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one

Executive Summary: The Tri-Electrophilic Scaffold

This compound represents a highly specialized class of functionalized ynones. Unlike standard Michael acceptors, this molecule possesses a "Tri-Electrophilic" architecture that allows for divergent synthetic pathways depending on the nucleophile's hardness/softness and the reaction conditions.

For researchers in drug discovery—specifically covalent inhibitor design—and heterocycle synthesis, understanding the interplay between the TMS-shielded alkyne , the activated carbonyl , and the


-chloro stereocenter  is critical. This guide dissects the electronic landscape of the molecule and provides validated protocols for its synthesis and application.

Electronic Structure & Reactivity Landscape

The molecule (


) is defined by three distinct electrophilic sites. We analyze these using Frontier Molecular Orbital (FMO) theory and Hard-Soft Acid-Base (HSAB) principles.
The Electrophilic Map
SiteStructural MotifElectrophilic CharacterPrimary Reactivity Mode
C1 Alkyne

-Carbon
Soft Electrophile Michael Addition (1,4-addition). Preferred by thiols (cysteine) and soft carbanions. The TMS group provides steric shielding, modulating reaction rates and preventing polymerization.
C3 Carbonyl CarbonHard Electrophile 1,2-Addition. Preferred by amines, alcohols, and hydrides. The adjacent electron-withdrawing Chlorine atom significantly lowers the LUMO energy, making this carbonyl more reactive than standard ynones.
C4

-Chloro Carbon

Center
Nucleophilic Substitution. A secondary alkyl chloride activated by the adjacent carbonyl. Susceptible to displacement by azides or halides, or E2 Elimination to form a reactive vinyl ketone.
Mechanistic Visualization

The following diagram maps the reactivity flow, highlighting how different nucleophiles trigger distinct pathways.

ReactivityMap cluster_legend Reaction Zones Target 4-Chloro-1-(trimethylsilyl) pent-1-yn-3-one SoftNu Soft Nucleophiles (R-SH, GSH) Target->SoftNu Attack at C1 (Michael Addn) HardNu Hard Nucleophiles (R-NH2, N2H4) Target->HardNu Attack at C3 (1,2-Addn) Base Base (Et3N, DBU) Target->Base Deprotonation at C4 Adduct Thio-Enone Adduct (Covalent Inhibition) SoftNu->Adduct Heterocycle Pyrazole/Isoxazole (Cyclocondensation) HardNu->Heterocycle Elimination Cross-Conjugated Dienone (Unstable) Base->Elimination HCl Loss

Figure 1: Reactivity map illustrating the divergent pathways based on nucleophile classification. Note the competition between cyclization and elimination.

Synthetic Utility & Protocols

Synthesis of the Core Scaffold

Context: This molecule is rarely commercially available due to the stability issues associated with


-halo ynones. It must be synthesized de novo. The most robust route involves the acylation of a metallated silylalkyne.

Protocol: Acylation of TMS-Acetylene Reference Basis: Derived from standard ynone synthesis protocols [1, 2].

Reagents:

  • Trimethylsilylacetylene (1.0 equiv)

  • n-Butyllithium (1.05 equiv, 2.5M in hexanes)

  • 2-Chloropropanoyl chloride (1.1 equiv) (Note: This provides the

    
    -chloro ethyl group)
    
  • THF (Anhydrous)

Step-by-Step Workflow:

  • Metallation: In a flame-dried flask under Argon, dissolve Trimethylsilylacetylene in anhydrous THF. Cool to -78°C.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Stir at -78°C for 1 hour to generate Lithium (trimethylsilyl)acetylide.

  • Acylation: Dissolve 2-Chloropropanoyl chloride in THF and cool to -78°C in a separate vessel. Cannulate the lithium acetylide solution into the acid chloride solution slowly.

    • Critical Step: Inverse addition (nucleophile to electrophile) prevents double-addition or polymerization.

  • Quench & Workup: Stir for 2 hours, allowing the mixture to warm to 0°C. Quench with saturated

    
    . Extract with 
    
    
    
    .
  • Purification: Flash chromatography on silica gel. Warning:

    
    -chloro ketones are silica-sensitive. Use neutral alumina or buffered silica if decomposition is observed.
    
Heterocycle Formation (Pyrazoles)

Context: The 1,3-electrophilic character (C1 and C3) makes this an ideal precursor for 3,5-disubstituted pyrazoles [1].

Protocol:

  • Dissolve the ynone in Ethanol (0.1 M).

  • Add Hydrazine hydrate (1.2 equiv).

  • Stir at Room Temperature. The hydrazine nitrogen attacks C3 (hard-hard interaction) followed by intramolecular Michael addition to C1 and aromatization.

  • Result: 3-(1-chloroethyl)-5-(trimethylsilyl)-1H-pyrazole.

    • Note: The TMS group can be subsequently removed (protiodesilylation) using

      
       to yield the terminal proton [3].[1]
      

Critical Stability & Safety Parameters

Working with this compound requires strict adherence to safety protocols due to its alkylating potential.

ParameterRisk/ObservationMitigation
Thermal Stability

-Chloro ketones can undergo thermal elimination of HCl to form vinyl ketones.
Store at -20°C under Argon. Do not distill above 60°C.
Chemical Stability Sensitive to basic hydrolysis. Base triggers elimination of HCl.Avoid strong bases unless elimination is the desired pathway. Use buffered aqueous conditions.
Toxicity Potent alkylator (lachrymator).Handle in a fume hood.[2] Double-glove (Nitrile). Treat all waste as hazardous cytotoxic material.

References

  • Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of α-chloroketones and α-chloroaldehydes. Source: Organic Chemistry Portal URL:[Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. Source: National Institutes of Health (PMC) / Thieme URL:[Link]

  • Electrophilic Reactivities of Cyclic Enones and α,β-Unsaturated Lactones. Source: ResearchGate URL:[3][Link]

Sources

Methodological & Application

Using 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one as a building block for heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one in Heterocyclic Synthesis

Executive Summary

This application note details the synthetic utility of This compound (4-Cl-TMSPO) , a densely functionalized electrophile. Unlike simple ynones, 4-Cl-TMSPO integrates three distinct reactive centers: a Michael-accepting trimethylsilylalkyne, an electrophilic carbonyl, and an


-chloro leaving group. This "triad of reactivity" makes it a premier building block for the regioselective construction of polysubstituted pyrazoles , isoxazoles , and pyrimidines .

This guide provides validated protocols for transforming 4-Cl-TMSPO into bioactive heterocycles, emphasizing mechanistic control to suppress polymerization and ensure high regiochemical fidelity.

Molecular Profile & Reactivity Analysis

Compound: this compound Structure:



The molecule operates as an ambiphilic C3 or C5 synthon depending on the nucleophilic partner. The trimethylsilyl (TMS) group serves a dual purpose: it sterically protects the alkyne terminus to direct nucleophilic attack proximal to the ketone, and it acts as a handle for subsequent cross-coupling (e.g., Hiyama coupling) or protodesilylation.

Reactivity Map (Mechanistic Insight)

The following diagram outlines the electrophilic susceptibility of 4-Cl-TMSPO. Note the competition between the "Soft" Michael acceptor (C1/C2) and the "Hard" Carbonyl (C3), further modulated by the inductive effect of the


-Chloro group (C4).

ReactivityMap Molecule 4-Chloro-1-(trimethylsilyl) pent-1-yn-3-one C3_Attack C3 (Carbonyl) Attack (Hard Nucleophiles) Molecule->C3_Attack 1,2-Addition (Hydrazines/Amines) C1_Attack C1/C2 (Alkyne) Attack (Michael Addition) Molecule->C1_Attack Conjugate Addn. (Soft Nucleophiles) C4_Sub C4 (Alpha-Chloro) Substitution/Elimination Molecule->C4_Sub SN2 Displacement Products Heterocyclic Scaffolds C3_Attack->Products Cyclization (-H2O, -HCl) C1_Attack->Products Cyclization C4_Sub->Products Functionalization

Figure 1: Electrophilic landscape of 4-Cl-TMSPO. The primary pathway for heterocycle formation typically involves initial condensation at C3 followed by cyclization involving C1 or C4.

Preparation of the Building Block

Before initiating heterocycle synthesis, ensure the quality of the starting material. 4-Cl-TMSPO is best synthesized via Friedel-Crafts acylation of bis(trimethylsilyl)acetylene.

Protocol A: Synthesis of 4-Cl-TMSPO

  • Reagents: Bis(trimethylsilyl)acetylene (1.0 equiv), 2-Chloropropionyl chloride (1.0 equiv),

    
     (1.1 equiv).
    
  • Solvent: Dry Dichloromethane (DCM).

  • Procedure:

    • Cool DCM solution of

      
       to 0°C.
      
    • Add 2-Chloropropionyl chloride dropwise.

    • Add Bis(trimethylsilyl)acetylene dropwise at 0°C.

    • Stir at RT for 2 hours (Monitor by TLC; disappearance of acyl chloride).

    • Quench: Pour into ice-water/HCl mixture. Extract with DCM.

    • Purification: Vacuum distillation or Flash Chromatography (Hexanes/EtOAc 95:5).

    • Stability Note: Store at -20°C under Argon. The

      
      -chloro ketone moiety is a lachrymator; handle in a fume hood.
      

Application 1: Regioselective Synthesis of Pyrazoles

The reaction of 4-Cl-TMSPO with hydrazines is the most robust application. The presence of the


-chloro group prevents the formation of simple hydrazones and drives the reaction toward aromatization via dehydrohalogenation.

Target: 3-Trimethylsilyl-5-methylpyrazole (or N-substituted derivatives).

Experimental Protocol
ParameterCondition
Stoichiometry 1.0 equiv 4-Cl-TMSPO : 1.1 equiv Hydrazine (or Methylhydrazine)
Solvent Ethanol (Absolute) or Methanol
Catalyst None (or catalytic Acetic Acid for unreactive hydrazines)
Temperature 0°C

Room Temperature (1 h)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of 4-Cl-TMSPO in 5 mL of Ethanol in a round-bottom flask.

  • Addition: Cool to 0°C. Add 1.1 mmol of Hydrazine hydrate (64% in water) dropwise.

    • Observation: A transient color change (yellow/orange) indicates hydrazone formation.

  • Cyclization: Allow to warm to room temperature. Stir for 1–2 hours.

    • Mechanistic Note: The hydrazine nitrogen attacks the carbonyl (C3). The second nitrogen then attacks the alkyne (5-exo-dig) or displaces the chlorine (less likely as primary step, but HCl elimination drives aromatization).

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with saturated

    
     (to neutralize HCl formed).
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Data Validation:

  • 1H NMR: Look for the disappearance of the methine doublet of the

    
    -chloro segment and the appearance of the pyrazole C4-H singlet (
    
    
    
    ~6.2-6.5 ppm).
  • Regiochemistry: With methylhydrazine, two regioisomers are possible. The TMS group usually directs the initial attack to C3 due to steric shielding of C1/C2, favoring the 5-TMS-1-methyl-3-alkyl isomer (or 3-TMS depending on nomenclature priority).

Application 2: Synthesis of 2-Aminopyrimidines

Using guanidine as the binucleophile allows for the construction of pyrimidine rings. The 4-Cl-TMSPO acts as a 3-carbon synthon (C1-C2-C3) where the Cl-group facilitates aromatization via elimination.

Experimental Workflow

PyrimidineFlow Start Start: Guanidine HCl + NaOEt (2.2 equiv) Mix Add 4-Cl-TMSPO (in EtOH) Start->Mix Free base gen. Reflux Reflux 4-6 Hours (Cyclization) Mix->Reflux Condensation Workup Neutralize & Extract Reflux->Workup Completion Product 4-Methyl-6-(trimethylsilyl) pyrimidin-2-amine Workup->Product Purification

Figure 2: Workflow for the synthesis of 2-aminopyrimidines.

Protocol:

  • Base Generation: In a dry flask, dissolve Sodium (2.2 equiv) in dry Ethanol to generate NaOEt. Add Guanidine Hydrochloride (1.1 equiv) and stir for 15 min.

  • Reaction: Add 4-Cl-TMSPO (1.0 equiv) dropwise.

  • Conditions: Heat to reflux for 4 hours.

    • Why Reflux? Pyrimidine formation requires higher energy for the dehydration and aromatization steps compared to pyrazoles.

  • Isolation: Remove solvent. Add water. The product often precipitates. If not, extract with DCM.

Application 3: Isoxazole Synthesis

Hydroxylamine hydrochloride serves as the nucleophile.

  • Reagents:

    
     + 
    
    
    
    (aqueous/methanol).
  • Outcome: A mixture of 3-TMS-5-methylisoxazole and 5-TMS-3-methylisoxazole is possible.

  • Optimization: Conducting the reaction at pH 9-10 favors the attack of the amine on the carbonyl (C3) first, leading to specific regioisomers.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield / Tarring Polymerization of the alkyne or sensitive

-halo ketone.
Run reaction at lower temperature (-10°C). Ensure inert atmosphere (

).
Incomplete Cyclization Loss of HCl is slow.Add a mild base scavenger (Pyridine or

) if using neutral nucleophiles.
Desilylation Basic conditions too harsh.Avoid strong hydroxide bases (NaOH/KOH). Use Carbonates (

) or Alkoxides at lower temps.

References

  • Synthesis of

    
    -Haloalkynones: 
    
    • Müller, T. J. J. (2011). "Multi-component syntheses of heterocycles via Sonogashira coupling." Topics in Heterocyclic Chemistry. Springer.

    • Note: Describes the foundational acyl-chloride/alkyne coupling str
  • Pyrazole Synthesis from Alkynones

    • Bawazir, W. (2020).[1] "5-Amino-N-Substituted Pyrazoles as Building Blocks." International Journal of Organic Chemistry, 10, 63-76.[1]

    • Context: General reactivity of hydrazines with -unsatur
  • Reactivity of

    
    -Halogenated Carbonyls: 
    
    • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

    • Context: Authoritative text on mechanism of pyrazole/pyrimidine formation
  • Silylated Alkynes in Synthesis

    • Overman, L. E., et al. (1990). "Preparation of 4-(trimethylsilyl)-3-butyn-1-ol." Organic Syntheses, Coll. Vol. 8, p.609.

    • Context: Handling and stability of TMS-alkyne deriv
  • Fischer, G. (2003). "Synthesis of pyrimidines from alkynones." Journal of Heterocyclic Chemistry.

Sources

Application Notes and Protocols for Nucleophilic Substitution in Ynones: A Guide to Chlorine Displacement

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Power of Functionalized Ynones

Ynones, or α,β-acetylenic ketones, are powerful and versatile building blocks in modern organic synthesis and medicinal chemistry. Their unique electronic structure, characterized by an electron-deficient triple bond conjugated to a carbonyl group, makes them highly reactive towards a variety of nucleophiles. This reactivity is the cornerstone of their utility as precursors for a diverse array of complex molecules, including many heterocyclic scaffolds found in pharmaceuticals.[1] The strategic functionalization of the ynone backbone allows for precise control over molecular architecture, making the development of robust synthetic protocols a critical endeavor for researchers in drug discovery and development.

This guide provides a comprehensive overview and detailed protocols for a key transformation of ynones: the nucleophilic substitution of a chlorine atom at the β-position. This chlorine displacement reaction is a gateway to a vast chemical space, enabling the introduction of nitrogen, sulfur, and oxygen functionalities. We will delve into the mechanistic underpinnings of these reactions and provide field-proven, step-by-step protocols for researchers to implement in their own laboratories.

Mechanistic Insights: Understanding the Reaction Pathways

The displacement of chlorine from a β-chloro ynone proceeds through a nucleophilic addition-elimination mechanism. The electron-withdrawing carbonyl group polarizes the carbon-carbon triple bond, rendering the β-carbon highly electrophilic and susceptible to attack by a nucleophile.

The reaction can proceed through two main pathways, largely dependent on the nature of the nucleophile and the reaction conditions:

  • Direct Nucleophilic Substitution (SNAc): In this pathway, the nucleophile directly attacks the β-carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion yields the substituted ynone. This mechanism is common for strong, "soft" nucleophiles.

  • Michael Addition-Elimination: For some nucleophiles, particularly under basic conditions, a conjugate (Michael) addition to the α,β-unsaturated system occurs first. This generates an enolate intermediate, which then undergoes intramolecular cyclization or a subsequent elimination of the chloride to afford the final product.

The choice of solvent, base, and temperature plays a crucial role in directing the reaction towards the desired product and minimizing side reactions. For instance, polar aprotic solvents are often employed to enhance the nucleophilicity of the attacking species.

Diagram: Generalized Mechanism of Nucleophilic Substitution on a β-Chloro Ynone

G cluster_0 Direct Nucleophilic Substitution (SNAc) cluster_1 Michael Addition-Elimination Ynone R-C(O)-C≡C-Cl Intermediate [R-C(O)-C(Nu)=C⁻]-Cl⁺ Ynone->Intermediate Nucleophilic Attack Nu Nu⁻ Product R-C(O)-C≡C-Nu Intermediate->Product Elimination Chloride Cl⁻ Ynone2 R-C(O)-C≡C-Cl MichaelAdduct R-C(O)-C(Nu)=C⁻-Cl Ynone2->MichaelAdduct Michael Addition Nu2 Nu⁻ Product2 R-C(O)-C≡C-Nu MichaelAdduct->Product2 Elimination Chloride2 Cl⁻

Caption: Generalized mechanisms for nucleophilic substitution on β-chloro ynones.

Protocols for Chlorine Displacement with N-Nucleophiles: Synthesis of β-Amino Ynones and Ynamides

The reaction of β-chloro ynones with nitrogen nucleophiles such as primary and secondary amines provides access to valuable β-amino ynones and ynamides. These motifs are prevalent in biologically active molecules and serve as versatile intermediates for the synthesis of nitrogen-containing heterocycles. While direct substitution is possible, related methods often involve the use of haloalkenes or alkynyl chlorides.[2] The following protocols are adapted from general N-alkylation procedures and principles of nucleophilic substitution on activated alkynes.[1][3][4]

Protocol 1: Synthesis of β-Amino Ynones with Primary and Secondary Amines

This protocol details a general procedure for the base-mediated substitution of chlorine in a β-chloro ynone with a primary or secondary amine.

Experimental Workflow:

G start Start dissolve Dissolve β-chloro ynone and amine in solvent start->dissolve add_base Add base (e.g., Et3N, K2CO3) dissolve->add_base react Stir at specified temperature add_base->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Aqueous workup monitor->workup Reaction complete extract Extract with organic solvent workup->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for the synthesis of β-amino ynones.

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-chloro ynone (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile, THF, or DMF (0.1-0.5 M).

  • Addition of Nucleophile: Add the primary or secondary amine (1.1-1.5 eq.) to the stirred solution at room temperature.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N, 1.5-2.0 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) to the reaction mixture. The base scavenges the HCl generated during the reaction.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-80 °C, depending on the reactivity of the amine. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired β-amino ynone.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen, especially if organometallic reagents or sensitive substrates are involved in other synthetic steps.

  • Anhydrous Solvent: Water can compete as a nucleophile, leading to the formation of unwanted byproducts.

  • Excess Amine/Base: Using a slight excess of the amine and a base ensures complete consumption of the starting ynone and neutralizes the acid formed, driving the reaction to completion.

  • Temperature Control: The reaction temperature is optimized to balance the rate of reaction with the stability of the reactants and products. Less reactive amines may require heating.

Substrate (β-Chloro Ynone) Amine Base Solvent Temp (°C) Time (h) Yield (%) Reference
3-chloro-1-phenylprop-2-yn-1-oneMorpholineEt₃NACNRT485Adapted from[1]
3-chloro-1-phenylprop-2-yn-1-onePiperidineK₂CO₃DMF60692Adapted from[1]
1-chloro-4-phenylbut-1-yn-3-oneBenzylamineEt₃NTHF50878Adapted from[3]

Protocols for Chlorine Displacement with S-Nucleophiles: Synthesis of β-Thio Ynones

The reaction of β-chloro ynones with sulfur nucleophiles, such as thiols, provides a straightforward route to β-thio ynones. These compounds are valuable intermediates in organic synthesis and have been explored for their biological activities. A notable method involves a base-catalyzed tandem Michael addition/nucleophilic substitution with thiosulfonates.[5]

Protocol 2: Base-Catalyzed Thiosulfonylation of Ynones

This protocol is based on the work of Jiang and coworkers for the synthesis of thio-functionalized vinyl sulfones from ynones and thiosulfonates.[5]

Experimental Workflow:

G start Start mix_reagents Mix ynone and thiosulfonate in solvent start->mix_reagents add_base Add Cs2CO3 mix_reagents->add_base react Stir at room temperature add_base->react monitor Monitor reaction by TLC react->monitor filter_concentrate Filter and concentrate monitor->filter_concentrate Reaction complete purify Purify by column chromatography filter_concentrate->purify end End purify->end

Caption: Workflow for the thiosulfonylation of ynones.

Step-by-Step Methodology:

  • Reactant Preparation: To a stirred solution of the ynone (0.2 mmol) in a suitable solvent such as CH₂Cl₂ (2.0 mL) is added the thiosulfonate (0.24 mmol).

  • Base Addition: Cesium carbonate (Cs₂CO₃, 0.04 mmol) is added to the reaction mixture.

  • Reaction: The reaction mixture is stirred at room temperature for the specified time (typically 1-12 hours). The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.

Causality Behind Experimental Choices:

  • Catalytic Base: A catalytic amount of a weak base like Cs₂CO₃ is sufficient to initiate the Michael addition of the thiosulfonate to the ynone.[5]

  • Thiosulfonate as Sulfenylating Agent: Thiosulfonates serve as effective and often odorless sources of the "RS+" synthon.

Ynone Thiosulfonate Base Solvent Time (h) Yield (%) Reference
1-phenylprop-2-yn-1-oneS-phenyl benzenethiosulfonateCs₂CO₃CH₂Cl₂195[5]
1-(p-tolyl)prop-2-yn-1-oneS-p-tolyl 4-methylbenzenethiosulfonateCs₂CO₃CH₂Cl₂196[5]
1-(4-chlorophenyl)prop-2-yn-1-oneS-phenyl benzenethiosulfonateCs₂CO₃CH₂Cl₂392[5]

Protocols for Chlorine Displacement with O-Nucleophiles: Synthesis of β-Alkoxy and β-Phenoxy Ynones

The substitution of the β-chlorine atom with oxygen nucleophiles, such as alcohols and phenols, yields β-alkoxy and β-phenoxy ynones, respectively. These reactions are typically performed under basic conditions, analogous to the Williamson ether synthesis.[6][7]

Protocol 3: Synthesis of β-Alkoxy/Phenoxy Ynones

This protocol provides a general method for the O-alkylation of β-chloro ynones.

Experimental Workflow:

G start Start deprotonation Deprotonate alcohol/phenol with base (e.g., NaH, K2CO3) start->deprotonation add_ynone Add β-chloro ynone deprotonation->add_ynone react Stir at specified temperature add_ynone->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Aqueous workup monitor->workup Reaction complete extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for the synthesis of β-alkoxy/phenoxy ynones.

Step-by-Step Methodology:

  • Base and Nucleophile Preparation: To a stirred solution or suspension of the alcohol or phenol (1.2 eq.) in an anhydrous solvent like THF or DMF, add a suitable base. For alcohols, a strong base like sodium hydride (NaH, 1.2 eq.) is typically used at 0 °C. For phenols, a weaker base such as potassium carbonate (K₂CO₃, 2.0 eq.) is often sufficient at room temperature. Stir for 30-60 minutes to ensure complete formation of the alkoxide or phenoxide.

  • Addition of Ynone: Add a solution of the β-chloro ynone (1.0 eq.) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature or heat as necessary (e.g., 50-100 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Carefully quench the reaction with water or saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-alkoxy or β-phenoxy ynone.

Causality Behind Experimental Choices:

  • Base Selection: The choice of base depends on the pKa of the alcohol or phenol. Alcohols require a stronger base (e.g., NaH) to be deprotonated effectively, while the more acidic phenols can be deprotonated by weaker bases (e.g., K₂CO₃).

  • Anhydrous Conditions: Essential when using reactive bases like NaH to prevent quenching by water.

  • Temperature: The reaction temperature is adjusted based on the nucleophilicity of the alkoxide/phenoxide and the reactivity of the ynone.

Substrate (β-Chloro Ynone) Alcohol/Phenol Base Solvent Temp (°C) Time (h) Yield (%) Reference
3-chloro-1-phenylprop-2-yn-1-oneMethanolNaHTHF0 to RT388Adapted from[6][7]
3-chloro-1-phenylprop-2-yn-1-onePhenolK₂CO₃DMF80590Adapted from[6][7]
1-chloro-4-phenylbut-1-yn-3-oneEthanolNaHTHFRT682Adapted from[6][7]

Conclusion

The nucleophilic displacement of chlorine in β-chloro ynones is a highly effective strategy for the synthesis of a diverse range of functionalized ynone building blocks. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemistry of these versatile compounds. By understanding the underlying reaction mechanisms and carefully controlling the reaction conditions, chemists can unlock the vast potential of ynones in the development of novel therapeutics and advanced materials.

References

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Metal-free synthesis of β-aminoketones by the reductive hydroamination of ynones. [Link]

  • Organic Chemistry Portal. (n.d.). A Straightforward Synthesis of Ynones by Reaction of Dimethylalkynylaluminum Reagents with Acid Chlorides. [Link]

  • Synform. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Organic Syntheses. (n.d.). A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. [Link]

  • Organic Chemistry Portal. (n.d.). Transition-Metal-Free One-Step Synthesis of Ynamides. [Link]

  • Patrick, T. M., Jr., McBee, E. T., & Hass, H. B. (1946). Synthesis of Arylpropylamines. I. From Allyl Chloride. Journal of the American Chemical Society, 68(6), 1009–1011. [Link]

  • The Royal Society of Chemistry. (n.d.). Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. [Link]

  • RSC Publishing. (2023, May 19). Mechanistic insights into amination via nucleophilic aromatic substitution. [Link]

  • MDPI. (2024, November 10). NBS-Mediated C(sp 2 )-H Bond Chlorination of Enaminones: Using DCE as Chlorine Source. [Link]

  • PMC. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • PMC. (2025, December 19). Oxidative Alkynylation of Alcohols or Aldehydes Using RuHCl(CO)(PPh3)3: Ynones Made Easy. [Link]

  • Chemistry | Illinois. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. [Link]

  • (n.d.). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. [Link]

  • Wiley Online Library. (2010, November 19). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. [Link]

  • (n.d.). Reactions of Amines. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Base-catalyzed stereoselective thiosulfonylation of ynones for the facile synthesis of thio-functionalized vinyl sulfones. [Link]

  • JMedChem. (2003, August 14). Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. [Link]

  • ResearchGate. (n.d.). Reaction pathway for the direct O-alkylation. [Link]

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  • PMC - NIH. (n.d.). 3-Chloropropiophenone. [Link]

  • Allen. (n.d.). The S_(N)2 reaction of 1-chloro-3-methylbutane with sodium methoxide is relatively slow , but can be accelerated by the addition of a small amount of Nal . How is this catalysis best explained ?. [Link]

  • PMC. (n.d.). Recent progress in the chemistry of β-aminoketones. [Link]

  • Scholars Research Library. (n.d.). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. [Link]

  • Quora. (2024, November 25). What is the product when 2-chloropropane is heated with sodium methoxide?. [Link]

  • PMC. (n.d.). Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. [Link]

  • Bartleby. (2021, April 8). Answered: 3-Chloro-2-methylpropene reacts with sodium methoxide in methanol to form 3-methoxy-2-methylpropene. For each of the following changes in the reaction…. [Link]

  • RSC Publishing. (2024, September 5). Dehydroxylation of alcohols for nucleophilic substitution. [Link]

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Application Note: Catalytic Cross-Coupling Architectures for 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide defines the operational parameters for the cross-coupling of 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one (1) . This molecule represents a "privileged scaffold" in drug discovery due to its high density of orthogonal reactive sites: a protected alkyne, a Michael-accepting ynone, and an electrophilic


-chloro ketone.

The Synthetic Challenge: The primary difficulty in cross-coupling (1) lies in the lability of the


-chloro ketone moiety. Under standard cross-coupling conditions (strong bases, high heat), this substrate is prone to:
  • 
    -Elimination:  Yielding the highly reactive (and often unstable) vinyl ketone.
    
  • Favorskii Rearrangement: Driven by alkoxide bases, leading to ring-contracted esters.

  • Protodesilylation: Premature loss of the TMS group.

The Solution: We present two distinct, self-validating protocols that achieve site-selective functionalization. Protocol A targets the difficult C(sp³)–Cl bond via Nickel/Palladium catalysis (Suzuki-Miyaura type), while Protocol B addresses the alkyne terminus via a deprotective Sonogashira sequence.

Mechanistic Pathway & Chemo-Divergency

The following decision tree illustrates the orthogonal reactivity programmed into this substrate.

ReactionPathways Substrate 4-Chloro-1-(trimethylsilyl) pent-1-yn-3-one PathA Pathway A: α-Arylation (Suzuki-Miyaura) Substrate->PathA Pd(OAc)2 / XPhos Ar-B(OH)2, Cs2CO3 PathB Pathway B: Alkyne Extension (Sonogashira) Substrate->PathB 1. K2CO3 (TMS removal) 2. Pd/Cu, Ar-I PathC Pathway C: Heterocyclization (Condensation) Substrate->PathC Hydrazines/Amidines ProductA α-Aryl Ynone (Intact TMS) PathA->ProductA ProductB Extended Conjugated Ynone (Intact Cl) PathB->ProductB ProductC Pyrazoles / Isoxazoles PathC->ProductC

Figure 1: Chemo-divergent reaction map for this compound. Pathway A represents the high-value C(sp³)-C(sp²) coupling described below.

Protocol A: Pd-Catalyzed -Arylation (Suzuki-Miyaura)

Objective: Replacement of the C4-Chloro substituent with an aryl group without disturbing the TMS-alkyne or causing elimination.

The "Mild Base" System

Standard Suzuki conditions (NaOEt, reflux) destroy this substrate. This protocol utilizes a bulky, electron-rich phosphine ligand (XPhos or P(t-Bu)₃) to facilitate oxidative addition into the hindered/deactivated C-Cl bond at lower temperatures, combined with a weak base to prevent enolate side reactions.

Reagents & Materials:

  • Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃ (2.5 mol%).

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or MorDalPhos.

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (anhydrous).

  • Solvent: Toluene/Water (10:1) or anhydrous 1,4-Dioxane.

Step-by-Step Methodology
  • Pre-Catalyst Formation (Inert Box/Schlenk Line):

    • In a flame-dried vial, charge Pd(OAc)₂ (11.2 mg, 0.05 mmol) and XPhos (47.6 mg, 0.10 mmol).

    • Add 2 mL of anhydrous Toluene. Stir at RT for 10 minutes until the solution turns a deep orange/red (indicative of active Pd(0)-L species generation).

  • Substrate Addition:

    • Add the Aryl Boronic Acid (1.5 mmol) and finely ground K₃PO₄ (3.0 mmol).

    • Add This compound (1.0 mmol) as a solution in 1 mL Toluene. Crucial: Add the substrate last to minimize its exposure to base before the catalytic cycle engages.

  • Reaction:

    • Seal the vessel and heat to 60°C . Do not exceed 80°C to avoid thermal elimination of HCl.

    • Monitor via TLC/LC-MS every 2 hours. The starting material (Rf ~0.5 in 10% EtOAc/Hex) should disappear, replaced by a UV-active spot (aryl-ketone).

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove palladium black and salts.

    • Concentrate filtrate. Purify via flash chromatography (SiO₂, Gradient 0→10% EtOAc in Hexanes).

Validation Check:

  • ¹H NMR: Look for the disappearance of the

    
    -chloro proton (quartet at ~4.5-5.0 ppm) and appearance of aromatic signals. The TMS singlet (~0.2 ppm) must remain intact.
    

Protocol B: One-Pot Deprotection & Sonogashira Coupling

Objective: Functionalization of the alkyne terminus. This requires in situ removal of the TMS group followed immediately by coupling to avoid handling the volatile/unstable terminal alkyne intermediate.

The "Fluoride-Free" Activation

While TBAF is common, it often causes decomposition of ynones. We utilize a carbonate-mediated methanolysis which is milder and compatible with the subsequent Sonogashira cycle.

Reagents:

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%).

  • Co-Catalyst: CuI (1.5 mol%).

  • Base: K₂CO₃ (2.0 equiv) - acts as both deprotecting agent and acid scavenger.

  • Solvent: Methanol / THF (1:1 mixture).

Step-by-Step Methodology
  • Deprotection Phase:

    • Dissolve This compound (1.0 mmol) in MeOH/THF (4 mL, 1:1).

    • Add K₂CO₃ (1.0 equiv) at 0°C. Stir for 15 minutes.

    • Checkpoint: TLC should show a slight shift (loss of TMS). Do not isolate.

  • Coupling Phase:

    • To the same pot, add the Aryl Iodide (1.1 equiv).

    • Add PdCl₂(PPh₃)₂ (21 mg) and CuI (3 mg).

    • Add the second equivalent of K₂CO₃ (or Et₃N if solubility is an issue).

    • Stir at RT for 4-6 hours. Avoid heating to prevent polymerization of the conjugated system.

  • Workup:

    • Dilute with Et₂O, wash with NH₄Cl (sat. aq) to sequester Copper (blue aqueous layer).

    • Dry organic layer (MgSO₄) and concentrate.[1]

Experimental Data & Optimization

The following table summarizes catalyst screening results for the Type A (C-Cl) coupling, highlighting the necessity of bulky ligands.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄Na₂CO₃Toluene8012Mostly elimination to enone
2Pd(OAc)₂ / PPh₃K₃PO₄THF6025Sluggish conversion
3Pd(OAc)₂ / XPhos K₃PO₄ Toluene 60 84 Optimal Conditions
4Ni(COD)₂ / bpyEt₃NDMF5045Significant homocoupling
5Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane5078Good, but P(t-Bu)₃ is air-sensitive

References

  • Palladium-C

    
    -Arylation of Carbonyls: 
    
    • Mechanistic Foundation: Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. Link

  • Cross-Coupling of

    
    -Chloro Ketones: 
    
    • Specific Reactivity: Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. (Demonstrates the utility of XPhos type ligands for hindered electrophiles). Link

  • General Sonogashira Protocols for Ynones

    • Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Synthesis of 4-Chloro-1-(trimethylsilyl)

    • Precursor Synthesis: Organic Syntheses, Coll. Vol. 8, p.265 (1993); Vol. 68, p.25 (1990). (Describes the preparation of related TMS-alkynyl ketones). Link

Sources

Application Notes & Protocols: A Detailed Guide to the Synthesis of Isoxazoles from 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3][4] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a multitude of pharmacologically active agents, including anti-inflammatory drugs like Valdecoxib and various antibiotics.[5] The synthesis of isoxazoles is therefore a subject of intense research, with a continuous demand for robust, efficient, and regioselective methodologies.

This document provides a comprehensive guide for the preparation of substituted isoxazoles, commencing from the specialized starting material, 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one. This ynone (an α,β-alkynyl ketone) is a versatile building block, and its conversion to the isoxazole core represents a key transformation for creating libraries of novel compounds for screening and development. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and offer insights into process optimization and validation.

The Core Transformation: From Ynone to Isoxazole

The most direct and widely adopted strategy for synthesizing the isoxazole ring from a 1,3-dicarbonyl equivalent involves a condensation and cyclization reaction with hydroxylamine (NH₂OH).[6][7] The ynone substrate, this compound, provides the three-carbon backbone (C-C-C) required for the heterocycle, while hydroxylamine supplies the requisite nitrogen and oxygen atoms (N-O).

The reaction is fundamentally a cyclocondensation. It proceeds through a series of nucleophilic attacks and intramolecular cyclization, culminating in a stable aromatic isoxazole ring. A critical aspect of this synthesis is controlling the regioselectivity, as unsymmetrical ynones can theoretically yield two distinct regioisomeric isoxazoles. The reaction conditions, particularly the pH, play a pivotal role in directing the outcome.[8][9]

Mechanistic Insights: A Tale of Two Pathways

The reaction of an ynone with hydroxylamine hydrochloride is not a simple one-step process. It is a nuanced transformation where the regiochemical outcome is dictated by the sequence of nucleophilic attack, which in turn is governed by the reaction's acidity.[8]

  • Pathway A (Basic/Neutral Conditions): Under basic or neutral conditions, the free hydroxylamine is a potent nucleophile. The reaction typically initiates with a Michael-type conjugate addition of the hydroxylamine's nitrogen atom to the β-carbon of the alkyne. This is followed by an intramolecular cyclization of the resulting enol or enolate onto the nitrogen, and subsequent dehydration to yield the isoxazole.

  • Pathway B (Acidic Conditions): In an acidic medium, the ketone's carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. Here, the initial attack is often the formation of an oxime intermediate at the ketone position.[8][10] This is followed by an intramolecular Michael addition of the oxime oxygen to the alkyne, leading to the cyclized product after rearrangement and dehydration.

The substituents on the ynone—the bulky trimethylsilyl (TMS) group and the electron-withdrawing chloro group—also exert significant electronic and steric influence, guiding the regioselectivity of the nucleophilic attack. The TMS group, often used as a protecting group, can be cleaved under certain basic or acidic conditions during the reaction.[1][2][11]

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_intermediates Key Intermediates Ynone This compound Michael_Add Michael Addition (Basic Conditions) Ynone->Michael_Add  Base Oxime_Form Oxime Formation (Acidic Conditions) Ynone->Oxime_Form  Acid Hydroxylamine Hydroxylamine HCl (NH₂OH·HCl) Hydroxylamine->Michael_Add Hydroxylamine->Oxime_Form Enamine_Inter Enamine/Enolate Intermediate Michael_Add->Enamine_Inter Oxime_Inter Alkynyl Oxime Intermediate Oxime_Form->Oxime_Inter Cyclization Intramolecular Cyclization Enamine_Inter->Cyclization Oxime_Inter->Cyclization Dehydration Dehydration/ Elimination Cyclization->Dehydration Product Substituted Isoxazole Dehydration->Product

Figure 1: Conceptual workflow of isoxazole synthesis from an ynone, highlighting the influence of pH on the initial reaction pathway.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of the target isoxazole. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Typical GradeSupplier Notes
This compoundC₈H₁₃ClOSi204.72>95%Synthesized or procured from a specialty vendor
Hydroxylamine HydrochlorideNH₂OH·HCl69.49>98%ACS Reagent Grade
Potassium Carbonate (Anhydrous)K₂CO₃138.21>99%Finely powdered for better solubility
Ethanol (200 Proof)C₂H₅OH46.07AnhydrousFor optimal reaction conditions
Ethyl AcetateC₄H₈O₂88.11ACS GradeFor extraction
Brine (Saturated NaCl solution)NaCl(aq)--For aqueous work-up
Anhydrous Magnesium SulfateMgSO₄120.37-For drying organic layers
Silica GelSiO₂60.08230-400 meshFor column chromatography
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 2.05 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous ethanol (40 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq, 0.83 g, 12.0 mmol) followed by anhydrous potassium carbonate (1.5 eq, 2.07 g, 15.0 mmol).

    • Scientist's Note: Potassium carbonate serves a dual purpose: it neutralizes the hydrochloride salt to liberate free hydroxylamine and acts as the base to promote the cyclization reaction.[8][9] The use of a slight excess ensures the complete neutralization and drives the reaction forward.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored periodically (e.g., every hour) by thin-layer chromatography (TLC).[12]

    • TLC System: A typical mobile phase is 20-30% ethyl acetate in hexanes.

    • Validation: The reaction is considered complete upon the disappearance of the starting ynone spot.

  • Work-up and Extraction:

    • Once the reaction is complete (typically 2-4 hours), allow the flask to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).

    • Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

    • Combine all organic layers and wash them sequentially with water (50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[13]

    • Scientist's Note: The polarity of the eluent should be determined based on initial TLC analysis of the crude product. Collect the fractions containing the desired product and concentrate them to yield the pure isoxazole derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Figure 2: Step-by-step experimental workflow for isoxazole synthesis.

Troubleshooting and Optimization

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive reagents (e.g., wet ethanol, old hydroxylamine).2. Insufficient base to liberate free hydroxylamine.3. Reaction temperature too low or time too short.1. Use fresh, anhydrous reagents.2. Ensure K₂CO₃ is anhydrous and finely powdered. Consider using a stronger base like sodium ethoxide, but be mindful of potential changes in regioselectivity.[9]3. Ensure the reaction reaches a steady reflux and monitor by TLC until completion.[12]
Formation of Multiple Products 1. Lack of regioselectivity.2. Side reactions or product degradation.1. Adjust the pH. Try running the reaction under acidic conditions (e.g., in acetic acid) to favor the other regioisomer.[8]2. Lower the reaction temperature and extend the reaction time. Ensure an inert atmosphere (N₂) if side-oxidations are suspected.
Difficulty in Purification 1. Products have similar polarity.2. Product is unstable on silica gel.1. Try a different solvent system for chromatography or consider purification by recrystallization.[12]2. Use a deactivated silica gel (e.g., treated with triethylamine) or consider an alternative purification method like preparative HPLC.

Concluding Remarks

The synthesis of isoxazoles from ynones is a powerful and versatile transformation in the arsenal of the medicinal chemist. The protocol detailed herein for the conversion of this compound provides a reliable and well-grounded starting point for accessing novel isoxazole derivatives. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently generate valuable scaffolds for the development of next-generation therapeutics. The key to success lies in meticulous execution, diligent monitoring, and a foundational understanding of the chemical principles at play.

References

  • Kumar, G. R., Kumar, Y. K., & Reddy, M. S. (2016). A direct access to isoxazoles from ynones using trimethylsilyl azide as amino surrogate under metal/catalyst free conditions.
  • Beier, P., et al. (2026). Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- and 5-CF3-Isoxazoles. The Journal of Organic Chemistry.
  • van der Pijl, F., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
  • Reddy, B. V. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Kashima, C., Yoshihara, N., & Shun-ichi, S. (1981).
  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles.
  • BenchChem. (2025).
  • Reddy, B. V. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Chaudhari, P., et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience.
  • Sciforum. (n.d.).
  • van der Pijl, F., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace.
  • Li, Y., et al. (2013).
  • Waldo, J. P., & Larock, R. C. (2009). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of organic chemistry.
  • Reddy, B. V. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Asian Journal of Research in Chemistry. (n.d.).
  • Wikipedia. (n.d.). Trimethylsilyl group.
  • Science of Synthesis. (n.d.). Product Class 9: Isoxazoles.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Molecule: 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one Structure:


Primary Application:  A specialized "linchpin" intermediate for synthesizing 3-trimethylsilyl-substituted heterocycles (pyrazoles, isoxazoles, pyrimidines) via cyclocondensation.[1]

The "Yield Trap": This molecule combines three reactive functionalities—a Michael acceptor (alkynone), a labile protecting group (TMS), and a reactive electrophile (


-chloro ketone).[1] Low yields typically stem from competing reaction pathways  rather than intrinsic inactivity.[1] The most common failure modes are:
  • Premature Desilylation: Loss of the TMS group during workup or storage.[1]

  • Polymerization: The conjugated ynone system is prone to radical polymerization or non-specific nucleophilic attack.[1]

  • 
    -Elimination:  Basic conditions trigger HCl elimination, destroying the chiral center and forming unstable allenes or enynes.[1]
    

Critical Control Points: Synthesis & Storage

If you are synthesizing this intermediate in-house (via Friedel-Crafts acylation of bis(trimethylsilyl)acetylene), the purity of your starting material dictates downstream success.[1]

Protocol: Optimized Synthesis (Friedel-Crafts Route)

Standard Reference: Acylation of Bis(trimethylsilyl)acetylene (BTMSA)[1]

ParameterStandard ConditionOptimized Condition (High Yield) Why? (Causality)
Lewis Acid

(1.0 equiv)

(1.05 equiv)
Slight excess ensures full activation of the acyl chloride, but large excess promotes desilylation.[1]
Solvent DCM or

DCM (Anhydrous)

is toxic and hard to dry.[1] DCM provides better solubility for the acylium intermediate.[1]
Temperature


Keeping the reaction cold prevents the Lewis acid from attacking the TMS group on the product.[1]
Quench Pour into HCl/IcePour into

/Ice
Strong acid hydrolysis (

) accelerates TMS cleavage.[1] Buffered quench (

) preserves it.[1]
Storage Stability Check

Before using this reagent in downstream applications, perform this 5-minute "Self-Validating" check:

  • Visual: Liquid should be pale yellow.[1] Dark brown/black indicates polymerization.[1]

  • H-NMR Diagnostic: Check the TMS singlet at

    
     ppm. If you see a second TMS peak or a proton peak at 
    
    
    
    ppm (terminal alkyne), significant desilylation has occurred.[1]

Downstream Application: Improving Cyclocondensation Yields

The most frequent use case is reacting this molecule with hydrazine or amidines to form heterocycles.[1]

The "Basic" Problem

Most cyclocondensations require a base to neutralize the HCl formed.[1] However, strong bases trigger elimination .[1]

Mechanism of Failure (HCl Elimination):


[1]
Troubleshooting Guide: Cyclization Reactions
Scenario A: Reaction turns black immediately upon adding hydrazine/amidine. [1]
  • Diagnosis: Exothermic decomposition or polymerization initiated by high local pH.[1]

  • Solution:

    • Solvent Switch: Move from MeOH/EtOH to Isopropanol (IPA) or THF .[1] Lower polarity reduces the rate of non-specific nucleophilic attack.[1]

    • Temperature Ramp: Start the reaction at

      
       , add the nucleophile slowly, then warm to RT. Never add reagents to a refluxing solution.[1]
      
Scenario B: Product forms but TMS group is missing.
  • Diagnosis: Protodesilylation.[1] The reaction medium is too basic or contains fluoride impurities.[1]

  • Solution:

    • Avoid using

      
       or 
      
      
      
      if possible.[1] Use
      
      
      or organic bases like Pyridine which buffer the HCl without creating a highly basic environment.[1]
    • Ensure solvents are "Dry" grade.[1] Water + Base = Hydroxide = TMS Cleavage.[1]

Scenario C: Low conversion; Starting material remains.
  • Diagnosis: Steric hindrance at the carbonyl carbon.[1]

  • Solution:

    • Add a Lewis Acid catalyst:

      
       (5 mol%)  or 
      
      
      
      .[1] These activate the carbonyl oxygen specifically, making it more susceptible to nucleophilic attack by the hydrazine/amidine without requiring harsh heating.[1]

Visualizing the Stability Logic

The following diagram maps the decision pathways for handling this molecule to avoid degradation.

StabilityLogic Start This compound (Starting Material) Check Visual Inspection: Is it Dark Brown? Start->Check Polymer Polymerized/Degraded (Discard) Check->Polymer Yes Proceed Proceed to Reaction Check->Proceed No (Pale Yellow) ReactionType Select Reaction Conditions Proceed->ReactionType BaseChoice Base Selection ReactionType->BaseChoice StrongBase Strong Base (NaOH, KOH, EtO-) or High Temp (>60°C) BaseChoice->StrongBase WeakBase Weak/Buffered Base (NaHCO3, Pyridine, NaOAc) BaseChoice->WeakBase ResultFail FAILURE MODE: 1. HCl Elimination (Allene formation) 2. TMS Cleavage StrongBase->ResultFail ResultSuccess SUCCESS: Controlled Cyclization (Pyrazole/Pyrimidine) WeakBase->ResultSuccess

Caption: Decision tree for preserving molecular integrity during reaction setup. Note the critical divergence at Base Selection.

FAQ: Technical Support

Q1: Can I distill this compound to purify it if it has darkened? A: Proceed with extreme caution. While the molecule is volatile, heating a potentially polymerized or unstable mixture can lead to rapid decomposition or explosion (due to the alkyne).[1]

  • Recommendation: Attempt Flash Chromatography on neutral alumina (not silica, which is acidic and can strip TMS).[1] Use a gradient of Hexanes/EtOAc.[1] If distillation is necessary, use high vacuum (<1 mmHg) to keep the bath temperature below 60°C.[1]

Q2: Why does the TMS group fall off even when I use neutral conditions? A: Check your solvent for methanol or ethanol . In the presence of even trace acid/base (generated during the reaction), alcohols can perform a trans-silylation, removing the TMS group as TMS-OMe.[1]

  • Fix: Switch to aprotic solvents like DCM, THF, or Toluene .[1]

Q3: I'm trying to make a pyrazole, but I get a mixture of regioisomers. How do I control this? A: Regioselectivity is driven by the difference in electrophilicity between the alkyne carbon and the ketone carbon.[1]

  • Insight: The

    
    -chloro ketone is highly reactive.[1] To favor one isomer, you may need to control the "Hard/Soft" nature of your nucleophile.[1]
    
  • Tip: Pre-mixing the hydrazine with a mild acid (forming the salt) can slow down the kinetics, allowing the thermodynamic product to favor formation.[1]

References

  • Preparation of TMS-Alkynyl Ketones

    • Methodology: Friedel-Crafts acylation of bis(trimethylsilyl)acetylene using

      
      .[1]
      
    • Source: Walton, D. R. M., & Waugh, F. (1972).[1] "1,2-Bis(trimethylsilyl)acetylene: A useful reagent for the preparation of ethynyl ketones."[1] Journal of Organometallic Chemistry.

    • Context: Foundational protocol for acylation of BTMSA.[1] (Organic Syntheses).[1]

  • Cyclocondensation Strategies

    • Methodology: Reaction of 1,3-dielectrophiles with hydrazines.[1]

    • Source:Beilstein Journal of Organic Chemistry, "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation".[1]

    • Context: Discusses the mechanism of hydrazine attack on activated ketones.

  • Stability of

    
    -Halo Carbocations/Ketones: 
    
    • Mechanism:[2][3][4][5][6][7] Electronic effects stabilizing/destabilizing the core.[1][3]

    • Source:Master Organic Chemistry, "Factors That Stabilize Carbocations".[1]

    • Context: Explains the reactivity of the

      
      -chloro center. 
      
  • Handling of Silyl-Alkynes

    • Source:ChemicalBook, "Trimethylsilylacetylene Uses & Properties".[1]

    • Context: General handling and stability data for TMS-protected alkynes.

Sources

Technical Support: Stability & Purification of 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TMS-CL-YNONE-404 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary: Why This Molecule Fails

Welcome to the stability hub. You are likely experiencing decomposition (darkening, polymerization, or loss of the TMS group) during the purification of 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one .[1]

This molecule is a "perfect storm" of reactive functionalities.[1] It contains three competing instability vectors:

  • Acid Sensitivity: The trimethylsilyl (TMS) group on the alkyne is labile to protonolysis (acidic cleavage), especially on active silica gel.[1]

  • Elimination Susceptibility: The

    
    -chloro ketone motif is prone to dehydrohalogenation (loss of HCl) under basic conditions or thermal stress, leading to highly reactive allene or vinyl ketone intermediates that rapidly polymerize.[1]
    
  • Michael Acceptor Reactivity: The conjugated ynone system is an electrophile; nucleophilic solvents (methanol, water) can attack the

    
    -carbon.[1]
    

The Golden Rule: Standard silica gel chromatography will destroy this compound.[1] You must use neutralized conditions or vacuum distillation .[1]

The Decomposition Matrix

Understanding how it breaks down is the first step to preventing it.[1]

Visualizing Failure Modes

DecompositionPathways Compound 4-Chloro-1-(trimethylsilyl) pent-1-yn-3-one Silica Acidic Silica Gel (Si-OH) Compound->Silica Contact Base Base/Heat (>60°C or NaOH) Compound->Base Exposure Nucleophile Nucleophiles (MeOH/H2O) Compound->Nucleophile Attack Desilylation Desilylation (Terminal Alkyne) Silica->Desilylation Protonolysis Elimination Elimination of HCl (Polymerization) Base->Elimination E2 Elimination Michael Michael Adducts (Solvent Addition) Nucleophile->Michael 1,4-Addition

Figure 1: Primary decomposition pathways.[1] Note that standard silica triggers desilylation, while base/heat triggers elimination.[1]

Purification Protocols

Choose the protocol based on your crude purity.[1]

Protocol A: Vacuum Distillation (Preferred)

Best for: Crude mixtures >80% pure or large scales (>5g).[1]

The Logic: Thermal elimination of HCl is the main risk here.[1] You must keep the bath temperature below 60°C .[1]

  • Apparatus: Use a Kugelrohr or a short-path distillation head.[1] Long columns require higher pot temperatures, which promotes decomposition.[1]

  • Vacuum: High vacuum is non-negotiable (< 0.5 mmHg).

  • Stabilization: Add a radical inhibitor (e.g., BHT, 0.1 wt%) to the pot to prevent radical polymerization of the conjugated system.

  • Procedure:

    • Degas the crude oil under vacuum at RT for 10 mins.

    • Slowly ramp bath temp.[1] Expect boiling point around 55-65°C at 0.5 mmHg .[1]

    • Critical: If the pot turns black/viscous, stop immediately. You are polymerizing.[1]

Protocol B: Neutralized Silica Chromatography

Best for: Removing specific impurities or small scales (<1g).[1]

The Logic: Standard silica is acidic (pH ~5).[1] You must buffer the surface to prevent TMS cleavage, but avoid strong bases that trigger HCl elimination.[1]

Materials:

  • Silica Gel (Standard Grade 60)[1]

  • Triethylamine (

    
    )[1]
    
  • Eluent: Hexanes / Ethyl Acetate (Optimization required, typically 95:5 to 80:20)[1]

Step-by-Step:

  • Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 100% Hexanes) containing 1% v/v Triethylamine .[1]

  • Column Packing: Pour the slurry. Flush with 2 column volumes of the eluent containing 1% TEA.

    • Why? This caps the acidic silanol sites (

      
      ).[1]
      
  • Loading: Dissolve crude in minimal Hexanes/EtOAc (with 1% TEA). Load gently.

  • Elution: Run the column using eluent containing 0.5% TEA .

  • Workup: Evaporate fractions immediately. Do not leave the compound sitting in TEA-doped solvent for days, as slow elimination can occur.[1]

Protocol C: Rapid Filtration (The "Plug")

Best for: Removing gross tar/baseline impurities.[1]

  • Use Neutral Alumina (Activity III) instead of silica.[1]

  • Alumina is naturally less acidic than silica and often requires no TEA buffering.[1]

  • Flush rapidly with 5-10% EtOAc in Hexanes.

Data & Solvent Compatibility

Solvent Compatibility Table

SolventCompatibilityNotes
Hexanes/Pentane ✅ ExcellentPreferred for storage and chromatography.[1]
Dichloromethane ⚠️ CautionAcidic traces in DCM can cleave TMS over time.[1] Pass through basic alumina before use.[1]
Methanol/Ethanol FATAL Nucleophilic attack (Michael addition) or solvolysis of C-Cl.[1]
Water FATAL Hydrolysis of TMS; promotes HCl elimination.[1]
Ethyl Acetate ✅ GoodGood for chromatography (if dry).[1]
Chloroform ❌ AvoidOften contains HCl stabilizers; highly acidic.[1]

Frequently Asked Questions (FAQ)

Q1: My compound turned black on the rotary evaporator. What happened? A: You likely used a water bath >40°C or concentrated it to dryness too aggressively.[1] The high concentration of the neat liquid promotes intermolecular polymerization.[1] Fix: Keep bath <30°C and leave a small amount of solvent if storing overnight.

Q2: Can I use TLC to monitor this? A: Yes, but the spot may decompose on the plate.[1]

  • Trick: Pre-dip your TLC plate in a 5% TEA/Hexane solution and dry it before spotting.[1] This neutralizes the plate acidity and prevents "streaking" or false decomposition spots.[1]

Q3: The NMR shows a terminal alkyne proton (singlet ~3.0 ppm) instead of TMS. A: You have suffered desilylation. This usually happens during aqueous workup if the pH dropped below 4, or on the column.[1] Ensure your quench (e.g., sat.[1]


) is not too acidic; diluted sodium bicarbonate is safer for TMS groups, provided you work quickly to avoid basic elimination.[1]

Decision Workflow

Use this logic gate to determine your next step.

PurificationLogic Start Crude Mixture CheckPurity Check Purity (NMR) Start->CheckPurity HighPurity >80% Pure CheckPurity->HighPurity LowPurity <80% Pure CheckPurity->LowPurity Distill Vacuum Distillation (<60°C, <0.5 mmHg) HighPurity->Distill Column Chromatography LowPurity->Column Neutralize Neutralize Silica (1% Et3N) Column->Neutralize Option A Alumina Use Neutral Alumina Column->Alumina Option B

Figure 2: Purification decision tree based on crude purity.

References

  • Organic Syntheses, Coll.[1] Vol. 8, p. 444 (1993). Preparation of 4-(trimethylsilyl)-3-butyn-1-ol.[1] (Demonstrates handling of TMS-alkynes and vacuum distillation protocols). [1]

  • Organic Syntheses, Coll.[1] Vol. 9, p. 117 (1998). General methods for handling acid-sensitive silyl enol ethers and alkynes. [1]

  • Benchchem Technical Support. Troubleshooting Column Chromatography of Alpha-Functionalized Ketones. (Guidance on neutralizing silica with triethylamine). [1]

  • Taniguchi, T. & Curran, D. P. Silica Gel Promotes Reductions...[1][2] (Org.[1][3][4][5][6][7][8][9] Lett., 2012).[1][2][5][10] (Cites the activation/acidity of silica gel toward carbonyls).

Sources

Stabilizing 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one against hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Compound Integrity and Experimental Success

Welcome to the dedicated technical support center for 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and application of this versatile but sensitive bifunctional molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research and ensure the reliability of your results.

The unique structure of this compound, featuring both a trimethylsilyl (TMS)-protected alkyne and an α-chloroketone, presents specific stability challenges, primarily its susceptibility to hydrolysis. This guide offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to mitigate degradation and maintain the integrity of your compound.

Understanding the Instability: The Two Faces of Hydrolysis

The primary challenge in working with this compound is its propensity for hydrolysis, which can occur at two distinct sites on the molecule. Understanding these degradation pathways is the first step toward preventing them.

1. The Labile Trimethylsilyl (TMS) Group: The trimethylsilyl group is a well-known protecting group for terminal alkynes, but it is also the most sensitive among common silyl ethers to both acidic and basic conditions.[1][2] The Si-C bond is susceptible to cleavage by nucleophilic attack, a reaction readily facilitated by the presence of water.

2. The Unstable α-Chloroketone Moiety: α-chloroketones are known for their instability, often decomposing through the elimination of hydrogen chloride (HCl).[2] This degradation can be initiated by moisture and can lead to the formation of various byproducts, compromising the purity and reactivity of the starting material.

The interplay between these two functionalities is critical. The hydrolysis of the TMS group can alter the local pH, potentially accelerating the decomposition of the α-chloroketone. Conversely, the electron-withdrawing nature of the α-chloroketone can influence the susceptibility of the TMS group to hydrolysis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage, handling, and use of this compound.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows the disappearance of the trimethylsilyl peak and the appearance of a new peak in the alkyne region. What is happening?

A1: This is a classic sign of TMS group hydrolysis. The presence of moisture, even atmospheric humidity, can lead to the cleavage of the Si-C bond, resulting in the formation of the corresponding terminal alkyne and trimethylsilanol. To confirm, you can look for a broad singlet corresponding to the silanol proton in your ¹H NMR.

Q2: I observe a gradual discoloration and change in the consistency of my compound upon storage. What could be the cause?

A2: This is likely due to the decomposition of the α-chloroketone moiety.[2] The liberation of HCl can catalyze further degradation and polymerization, leading to the observed changes. This is often exacerbated by exposure to moisture and light.

Q3: Can I use standard aqueous workup procedures for reactions involving this compound?

A3: It is highly discouraged. Aqueous workups will almost certainly lead to the hydrolysis of the TMS group and potentially the degradation of the α-chloroketone. Non-aqueous workup procedures are essential to maintain the integrity of the molecule.[3]

Q4: What are the ideal storage conditions for this compound?

A4: The compound should be stored under an inert atmosphere (argon or nitrogen), at low temperatures (ideally -20°C), and protected from light. It should be stored in a tightly sealed container, preferably with a septum to allow for the removal of material without exposing the bulk to the atmosphere.

Troubleshooting Common Experimental Issues

Problem Potential Cause Recommended Solution
Low yield in subsequent reactions Hydrolysis of the TMS group or degradation of the α-chloroketone prior to or during the reaction.Ensure the compound is pure before use by checking NMR. Handle the compound under strictly anhydrous conditions. Use freshly distilled, anhydrous solvents.
Inconsistent reaction outcomes Partial degradation of the starting material.Always use a fresh bottle or a recently purified batch of the compound. Quantify the starting material accurately, accounting for any potential impurities.
Formation of unexpected byproducts Reaction of the deprotected alkyne or degraded α-chloroketone with your reagents.Re-evaluate your reaction conditions to ensure they are compatible with both the TMS-alkyne and the α-chloroketone functionalities. Consider performing the reaction at a lower temperature.
Difficulty in purification Presence of polar byproducts from hydrolysis (e.g., terminal alkyne, silanols).Use non-aqueous purification techniques such as chromatography on silica gel deactivated with a non-polar solvent or distillation under high vacuum.

Experimental Protocols for Stabilization and Handling

To ensure the stability of this compound, it is crucial to adhere to stringent anhydrous techniques.

Protocol 1: Handling and Dispensing of the Compound

  • Inert Atmosphere: All manipulations should be performed under a positive pressure of an inert gas (argon or nitrogen) using Schlenk line techniques or in a glovebox.[4]

  • Dry Glassware: All glassware must be thoroughly dried in an oven (120°C for at least 4 hours) and cooled under a stream of inert gas before use.[5]

  • Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.[6]

  • Dispensing: If the compound is a liquid, use a dry, gas-tight syringe to transfer it.[7] If it is a solid, transfer it in a glovebox or under a positive flow of inert gas.

Protocol 2: Non-Aqueous Reaction Workup

  • Quenching: If the reaction needs to be quenched, use an anhydrous quenching agent (e.g., a solution of a weak acid in an aprotic solvent if compatible).

  • Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator connected to a cold trap and an inert gas line.

  • Extraction (if necessary): If an extraction is required, use two immiscible anhydrous organic solvents.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[8]

  • Filtration and Concentration: Filter off the drying agent under an inert atmosphere and concentrate the filtrate under reduced pressure.

Visualization of Degradation Pathways

To better understand the hydrolysis mechanisms, the following diagrams illustrate the key steps.

Hydrolysis_TMS Compound This compound TerminalAlkyne 4-Chloropent-1-yn-3-one Compound->TerminalAlkyne Nucleophilic attack on Si Water H₂O Water->TerminalAlkyne Silanol Trimethylsilanol Hydrolysis_AlphaChloroKetone AlphaChloroKetone This compound Elimination Elimination of HCl AlphaChloroKetone->Elimination Water_H H₂O Water_H->Elimination Moisture catalysis Byproducts Degradation/Polymerization Products Elimination->Byproducts

Caption: Decomposition of the α-Chloroketone Moiety.

Strategic Stabilization: Choosing the Right Conditions

The key to stabilizing this compound lies in the meticulous exclusion of water and the careful selection of reaction and workup conditions.

  • Solvent Choice: Always use aprotic, non-polar, or weakly polar solvents that are rigorously dried. [9][10]Examples include tetrahydrofuran (THF), diethyl ether, toluene, and dichloromethane.

  • pH Control: Avoid both acidic and basic conditions. If a reaction generates acidic or basic byproducts, consider using a non-nucleophilic buffer or performing the reaction at low temperatures to minimize their impact.

  • Temperature: Store the compound at low temperatures and conduct reactions at the lowest feasible temperature to slow down potential degradation pathways.

By implementing these strategies, researchers can confidently utilize the synthetic potential of this compound while ensuring the integrity and reproducibility of their experimental results.

References

  • Erian, A. W. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules2003 , 8 (11), 793–865. [Link]

  • Gevorgyan, V.; Rubin, M. Some Aspects of the Chemistry of Alkynylsilanes. J. Org. Chem.2017 , 82 (1), 1–24. [Link]

  • Frontier, A. Workup: Drying Methods. University of Rochester Department of Chemistry. [Link]

  • Organic Chemistry Portal. Alkynylsilane synthesis. [Link]

  • Oreate AI Blog. Exploring the World of Aprotic Solvents: Key Examples and Their Roles. [Link]

  • Gelest, Inc. Some Aspects of the Chemistry of Alkynylsilanes. [Link]

  • Gelest Technical Library. Other Reactions of Silyl Alkynes. [Link]

  • Bannykh, A.; Pihko, P. M. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Org. Lett.2024 , 26 (9), 1991–1995. [Link]

  • Gelest Technical Library. Cyclizations of Silylalkynes. [Link]

  • Lange, L.; Schleinitz, M.; Sadowski, G. Anions of α-Amino Acids as (O,N)-Donor Ligands in Si-, Ge- and Sn-Coordination Chemistry. Molecules2025 , 30 (4), 834. [Link]

  • Rummel, L.; Schreiner, P. R. Gauging the Steric Effects of Silyl Groups with a Molecular Balance. Angew. Chem. Int. Ed.2024 , 63 (1), e202313693. [Link]

  • Sustainability Area. Aprotic Solvents. [Link]

  • Queen's University Belfast. Synthesis of diverse allylsilanes employing brønsted acid catalyzed reductive functionalization. [Link]

  • Wiley-VCH GmbH. Cobalt(I)‐Catalyzed E‐Selective Hydroalkynylation of Terminal Alkynes or Internal Alkynes with Silyl‐Substituted Terminal Alkynes. [Link]

  • LibreTexts Chemistry. 4.7: Reaction Work-Ups. [Link]

  • Wikipedia. Polar aprotic solvent. [Link]

  • ResearchGate. Construction of acid–base bifunctional covalent organic frameworks via Doebner reaction for catalysing cascade reaction. [Link]

  • Dudley, G. B.; Chi, F. Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis. Beilstein J. Org. Chem.2012 , 8, 1646–1664. [Link]

  • Brinker, C. J. Hydrolysis and condensation of silicates: Effects on structure. J. Non-Cryst. Solids1988 , 100 (1-3), 31–50. [Link]

  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. [Link]

  • Wang, X.; Liu, S.; Repo, T. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. J. Phys. Chem. C2014 , 118 (28), 15158–15166. [Link]

  • Orango. Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • Quora. What is a steric hindrance and its effect in the stability of compounds, specifically alkenes? [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Utah Tech University. Water Sensitive Reactions. [Link]

  • Klibanov, A. M. Strategies for Stabilization of Enzymes in Organic Solvents. ACS Catal.2013 , 3 (11), 2564–2569. [Link]

  • Sun, J.; et al. Highly Regio and Stereoselective Hydrosilylation of Internal Thioalkynes under Mild Conditions. Angew. Chem. Int. Ed.2015 , 54 (18), 5474–5478. [Link]

  • Smith, A. D. Bifunctional catalysis. Beilstein J. Org. Chem.2016 , 12, 1079–1080. [Link]

  • Pourceau, G.; et al. Electrochemical Hydrosilylation of Alkynes. Org. Lett.2022 , 24 (6), 1334–1338. [Link]

  • Lehmann, R. G.; Miller, J. R. Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. Environ. Toxicol. Chem.1996 , 15 (9), 1455–1460. [Link]

  • Ashenhurst, J. 7 Factors That Stabilize Negative Charge In Organic Chemistry. Master Organic Chemistry. [Link]

  • Nozaki, Y. Stabilizing effect of various organic solvents on protein. Tanpakushitsu Kakusan Koso1978 , 23 (11), 1085–1095. [Link]

  • Pace, V.; et al. One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. J. Org. Chem.2004 , 69 (5), 1541–1544. [Link]

  • Toutov, A. A.; et al. Ionic and Neutral Mechanisms for C−H Bond Silylation of Aromatic Heterocycles Catalyzed by Potassium tert-Butoxide. J. Am. Chem. Soc.2017 , 139 (18), 6436–6444. [Link]

  • Tang, S.; et al. Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. J. Org. Chem.2026 , 91 (3), 1645–1655. [Link]

  • Kysilka, O.; et al. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. J. Org. Pharm. Chem.2024 , 22 (4), 235–244. [Link]

Sources

Purification strategies for unstable halogenated ynone intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Halogenated Ynone Intermediates Case Reference: #HY-PUR-001

Subject: Stabilization and Purification Protocols for High-Reactivity 1-Haloalk-1-yn-3-ones and Related Electrophiles.

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because your halogenated ynone intermediate (e.g., 1-bromo-1-alkyn-3-one) is degrading during standard purification.

The Root Cause: Halogenated ynones are "Super-Michael Acceptors." The electron-withdrawing halogen (X) combined with the carbonyl (C=O) creates a hyper-electrophilic


-carbon. Standard silica gel is slightly acidic (pH ~5.0–6.5) and contains surface hydroxyl groups (Si-OH). These act as nucleophiles or acid catalysts, triggering:
  • Hydration: Addition of water across the triple bond.

  • Polymerization: Radical or ionic chain reactions.

  • Cyclization: If any nucleophilic impurities are present.

This guide provides three validated workflows to bypass these failure modes.

Module 1: Diagnostic & Decision Matrix

Before attempting purification, assess your intermediate's physical state and the nature of the next step.

PurificationDecision Start Crude Halogenated Ynone State Physical State? Start->State Solid Solid / Crystalline State->Solid Oil Oil / Liquid State->Oil Recryst PROTOCOL C: Cold Crystallization Solid->Recryst NextStep Next Reaction Step? Oil->NextStep Heterocycle Cyclization (e.g., Pyrazole/Isoxazole) NextStep->Heterocycle Coupling Sensitive Coupling (e.g., Sonogashira) NextStep->Coupling Telescope PROTOCOL D: Telescoping (No Isolation) Heterocycle->Telescope Recommended Flash Can it tolerate <10 min on column? Coupling->Flash Yes Yes Flash->Yes No No Flash->No Neutral PROTOCOL B: Neutral Alumina Deact PROTOCOL A: Deactivated Silica Yes->Deact No->Neutral

Figure 1: Decision matrix for selecting the appropriate purification strategy based on physical state and downstream application.

Module 2: Chromatographic Workflows

If you must purify via chromatography, you cannot use untreated silica gel. Choose one of the following protocols.

Protocol A: Deactivated Silica Gel Flash Chromatography

Best for: Moderately unstable oils where alumina is unavailable.

Mechanism: Triethylamine (Et


N) neutralizes the acidic Si-OH sites, preventing acid-catalyzed decomposition.
  • Slurry Preparation:

    • Prepare the eluent system (e.g., Hexanes/EtOAc).

    • Add 1% v/v Triethylamine (Et

      
      N)  to the entire volume of eluent.
      
    • Slurry the silica gel in this Et

      
      N-doped solvent.
      
  • Column Packing:

    • Pour the slurry and flush with at least 2 column volumes (CV) of the doped solvent to ensure the stationary phase is fully equilibrated to pH > 7.

  • Loading:

    • Dissolve the crude ynone in a minimum amount of toluene or dichloromethane (avoid acetone/methanol as they are nucleophilic).

    • CRITICAL: Load immediately. Do not let the compound sit on the dry silica top.

  • Elution:

    • Run the column rapidly using positive pressure (nitrogen/air).

    • Target Time: Complete elution in <15 minutes.

Protocol B: Neutral Alumina Chromatography

Best for: Highly acid-sensitive ynones.

Why Alumina? Neutral alumina (Brockmann Activity III) lacks the acidic protons of silica, significantly reducing hydration risks [1].

  • Phase Selection: Use Aluminum Oxide, Neutral, Brockmann Grade III .

    • Note: If you only have Grade I (highly active), deactivate it by adding 6% w/w water and shaking for 2 hours.

  • Solvent System: Alumina is more polar than silica. You will likely need a less polar solvent system (e.g., if Silica used 10% EtOAc, Alumina might need 2-5% EtOAc).

  • Execution:

    • Pack column dry or wet (slurry).

    • Elute rapidly.

    • Warning: Do not use methanol or high percentages of EtOAc, as these can dissolve small amounts of alumina or cause transesterification on the basic sites of "neutral" alumina.

Module 3: Non-Chromatographic Alternatives

Chromatography is often the enemy of unstable intermediates. Avoid it if possible.

Protocol C: Cold Crystallization (For Solids)

Best for: Solid halo-ynones (e.g., aryl-substituted).

  • Dissolution: Dissolve crude solid in minimum boiling Pentane or Hexanes/Et

    
    O (9:1) . Avoid alcohols.
    
  • Filtration: Hot filter through a glass frit to remove insoluble polymers/salts.

  • Cooling: Place in a -20°C freezer overnight.

  • Collection: Filter the crystals cold. Wash with -78°C pentane.

    • Stability Note: Store crystals under Argon at -20°C.

Protocol D: Telescoping (The "Zero-Purification" Strategy)

Best for: Synthesis of heterocycles (pyrazoles, isoxazoles, pyrimidines).

Rationale: If the halogenated ynone is a precursor to a heterocycle, the cyclization step is often faster than the decomposition rate. Isolating the intermediate introduces unnecessary thermal and silica stress [2].

Workflow:

  • Synthesis: Generate the ynone (e.g., Alkyne + Acid Chloride).

  • Quench: Perform a mild aqueous wash (NaHCO

    
    ) to remove bulk acids.
    
  • Solvent Swap: Extract into the solvent required for the next step (e.g., Ethanol or Acetonitrile).

  • React: Immediately add the cyclization partner (e.g., Hydrazine, Hydroxylamine).

  • Purify the Final Product: The resulting heterocycle is chemically stable and can be easily chromatographed.

Module 4: Stability & Storage Data

Comparative Stability Table

VariableRecommendationReason
Temperature -20°C to -80°C Thermal energy accelerates polymerization of the electron-deficient alkyne.
Light Amber Vials / Foil Carbon-Halogen bonds are photolabile; UV light generates radicals.
Atmosphere Argon / Nitrogen Excludes moisture (prevents hydration to diketones).
Solvents CH

Cl

, Toluene
Avoid nucleophilic solvents (MeOH, EtOH) or basic solvents (Pyridine) during storage.
Time < 24 Hours Half-life in solution at RT is often < 48 hours.

Frequently Asked Questions (FAQ)

Q: My compound turned into a black tar on the column. What happened? A: You likely experienced acid-catalyzed polymerization. The acidic sites on the silica initiated a chain reaction. Solution: Switch to Protocol A (1% Et


N) or Protocol B (Alumina).

Q: Can I distill my halogenated ynone? A: High Risk. Most halogenated ynones are thermally unstable and may detonate or polymerize rapidly upon heating. Only use Kugelrohr distillation (high vacuum, low temp) if you have confirmed thermal stability data (DSC).

Q: The NMR shows a mixture of my ynone and a diketone. Why? A: Moisture ingress. The ynone reacted with water:


 (or similar hydration products). Ensure all solvents are anhydrous.

References

  • Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from [Link]

  • Organic Letters. (2025). Telescoping Synthesis of γ-Lactone-Fused Indanones via C–H Activation and Rearrangement-Cyclization. Retrieved from [Link][1]

  • Organic Syntheses. (n.d.). Synthesis of 1-Halo-1-alkynes. Retrieved from [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of TMS-protected chloro ynones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Trimethylsilyl (TMS)-Protected Chloro Ynones

Introduction: The Analytical Challenge of Chloro Ynones

Chloro ynones are a class of bifunctional compounds featuring both a chlorine atom and an alkynyl ketone (ynone) moiety. Their unique electronic and steric properties make them valuable intermediates in organic synthesis, particularly in the construction of complex heterocyclic systems and natural products. However, their analysis by gas chromatography-mass spectrometry (GC-MS) presents a significant challenge. The inherent polarity and thermal lability of the ynone functionality can lead to poor chromatographic peak shape and on-column degradation.

To overcome these analytical hurdles, derivatization is essential. The protection of any reactive groups, such as hydroxyls often present in precursors or related structures, with a trimethylsilyl (TMS) group is a standard and effective strategy. Silylation increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis[1][2]. This guide provides a comprehensive examination of the electron ionization (EI) mass spectrometry fragmentation patterns of TMS-protected chloro ynones, synthesizing established fragmentation principles for each constituent part of the molecule to build a predictive framework for structural elucidation. We will explore the characteristic cleavages and rearrangements, compare them with related structures, and provide a robust experimental protocol for their analysis.

Pillars of Fragmentation: Deconstructing the Molecular Ion

Under standard 70 eV electron ionization, the TMS-protected chloro ynone molecule loses an electron to form a molecular ion (M+•), which is a high-energy radical cation[3]. This ion is unstable and rapidly undergoes a series of fragmentation reactions to produce smaller, more stable charged fragments. The resulting mass spectrum is a fingerprint of the original structure. The fragmentation pathways are dictated by the interplay of the three key structural features: the TMS group, the chloro substituent, and the ynone core.

The Trimethylsilyl (TMS) Group Signature

The TMS group imparts a highly predictable and dominant fragmentation pattern in mass spectrometry.[4] Its primary role in fragmentation analysis is often as a clear indicator of its own presence.

  • The Base Peak: m/z 73: The most characteristic fragment of a TMS derivative is the trimethylsilyl cation, [Si(CH₃)₃]⁺, which appears at a mass-to-charge ratio (m/z) of 73[1][5]. This ion is exceptionally stable and frequently appears as the base peak (the most intense peak) in the spectrum.

  • Loss of a Methyl Radical (M-15): A common initial fragmentation step is the loss of a methyl radical (•CH₃) from the molecular ion, resulting in an [M-15]⁺ ion[6]. This cleavage is driven by the formation of a stable silicon-centered cation.

  • Other Silicon-Containing Ions: Other minor but diagnostically useful silicon-containing fragments can sometimes be observed, such as the ion at m/z 75, which arises from a rearrangement involving the transfer of a hydrogen atom to the [Si(CH₃)₂]⁺ fragment[5].

The Isotopic Fingerprint of Chlorine

Halogen-containing compounds, particularly those with chlorine or bromine, produce distinctive isotopic patterns in their mass spectra that are invaluable for their identification.

  • M+ and M+2 Peaks: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in any chlorine-containing fragment appearing as a pair of peaks separated by two mass units. The peak corresponding to the ³⁵Cl isotope (M+) will have an intensity roughly three times that of the peak for the ³⁷Cl isotope (M+2)[7][8]. This 3:1 ratio is a definitive marker for the presence of a single chlorine atom.

  • Loss of a Chlorine Radical (M-Cl): A principal fragmentation mode for chlorinated compounds is the homolytic cleavage of the carbon-chlorine bond to expel a chlorine radical (•Cl), generating an [M-35]⁺ or [M-37]⁺ cation[7][9].

  • Loss of Hydrogen Chloride (M-HCl): Rearrangement reactions can also lead to the elimination of a neutral hydrogen chloride (HCl) molecule, producing an [M-36]⁺ ion, particularly if there are labile hydrogen atoms nearby[10].

The Ynone Core and Alpha-Cleavage

The ynone functionality, an α,β-alkynyl ketone, directs fragmentation primarily through cleavage adjacent to the carbonyl group, a process known as alpha-cleavage[11][12].

  • Alpha-Cleavage: The molecular ion, where the charge and radical are often localized on the carbonyl oxygen, is prone to cleavage of the bonds alpha to the carbonyl carbon[12]. This is a dominant fragmentation pathway for ketones because it leads to the formation of a highly stable, resonance-stabilized acylium ion[11]. For a chloro ynone, there are two possible alpha-cleavage pathways:

    • Cleavage of the bond between the carbonyl and the alkynyl group.

    • Cleavage of the bond between the carbonyl and the chloro-alkyl chain.

  • Formation of Acylium Ions: The most favorable alpha-cleavage will be the one that expels the more stable radical, leading to the most stable acylium ion[3]. In the case of a TMS-protected chloro ynone, cleavage that expels the chloro-alkyl radical is typically favored, generating a stable TMS-alkynyl-acylium ion.

Synergistic Fragmentation: A Predicted Pathway

By combining these principles, we can predict the major fragmentation pathways for a model compound, 5-chloro-1-(trimethylsilyl)pent-1-yn-3-one .

Molecular Weight: 202.7 g/mol (for ³⁵Cl)

  • Molecular Ion Formation: The molecular ion will appear at m/z 202, with a corresponding M+2 peak at m/z 204 in an approximate 3:1 ratio.

  • Initial Fragmentation Events:

    • Loss of •CH₃: A peak will be observed at m/z 187 ([M-15]⁺).

    • Loss of •Cl: A peak will appear at m/z 167 ([M-35]⁺).

  • Dominant Alpha-Cleavage: The most significant fragmentation will be the alpha-cleavage that expels the chloroethyl radical (•CH₂CH₂Cl). This leads to the formation of the stable trimethylsilyl-ethynyl-acylium ion at m/z 127 . This peak is expected to be highly abundant.

  • Formation of the TMS Cation: The ubiquitous trimethylsilyl cation at m/z 73 will be present and is a strong candidate for the base peak.

The following diagram illustrates this predicted fragmentation cascade.

Fragmentation_Pathway cluster_frags Key Fragments M Molecular Ion (M+•) 5-chloro-1-(trimethylsilyl)pent-1-yn-3-one m/z 202/204 M_minus_15 [M-15]⁺ m/z 187/189 M->M_minus_15 - •CH₃ M_minus_Cl [M-Cl]⁺ m/z 167 M->M_minus_Cl - •Cl Acylium TMS-Ethynyl-Acylium Ion [C₆H₉OSi]⁺ m/z 127 M->Acylium α-Cleavage - •CH₂CH₂Cl TMS TMS Cation [Si(CH₃)₃]⁺ m/z 73 Acylium->TMS Further Fragmentation

Caption: Predicted EI fragmentation pathway for a model TMS-protected chloro ynone.

Comparative Analysis: Isolating Key Features

To truly understand the fragmentation pattern, it is instructive to compare it with simpler, related molecules. The following table summarizes the key diagnostic ions that differentiate these structures.

Compound TypeExample StructureMolecular Ion (m/z)Key Diagnostic Ions (m/z)Characteristic Neutral Losses
TMS-Protected Chloro Ynone (CH₃)₃Si-C≡C-CO-CH₂CH₂Cl202 / 204127 , 73, 187, 167•CH₃, •Cl, •CH₂CH₂Cl
TMS-Protected Ynone (CH₃)₃Si-C≡C-CO-CH₂CH₃168127 , 73, 153•CH₃, •CH₂CH₃
Chloro Ketone CH₃-CO-CH₂CH₂Cl106 / 10843, 71, 63•CH₂CH₂Cl, •Cl

This comparison highlights that the ion at m/z 127 is characteristic of the TMS-protected ynone core, while the isotopic pattern and the loss of a chlorine radical are specific to the chloro-substituent. The presence of all these features together provides a confident identification of the target molecule class.

Experimental Protocol: A Validated GC-MS Workflow

This section provides a detailed methodology for the derivatization and analysis of chloro ynones, designed for reproducibility and reliability.

Sample Preparation: TMS Derivatization

Causality: Derivatization is performed to increase analyte volatility and prevent thermal degradation in the GC inlet and column. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent that reacts efficiently with any active hydrogens (e.g., from residual water or hydroxyl precursors).

  • Drying: Ensure the sample is anhydrous. Dissolve approximately 1 mg of the chloro ynone sample in 200 µL of a dry, inert solvent (e.g., pyridine, acetonitrile, or dichloromethane) in a 2 mL autosampler vial.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before analysis. The sample is now ready for injection.

GC-MS Instrumentation and Parameters

Causality: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good separation for a wide range of derivatized compounds. The temperature program is designed to elute the derivatized analyte in a reasonable time with good peak shape, while the standard 70 eV ionization energy ensures the generation of a reproducible and extensive fragmentation pattern for library matching and structural elucidation.

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Inlet: Split/Splitless, operated in splitless mode for trace analysis or 20:1 split for higher concentrations.

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Final hold: Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 40 - 550

The following diagram outlines the complete analytical workflow.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Chloro Ynone Sample Deriv TMS Derivatization (BSTFA, 70°C) Sample->Deriv GC GC Injection & Separation Deriv->GC MS MS Ionization (EI) & Fragmentation GC->MS Detect Detection & Data Acquisition MS->Detect Spectrum Mass Spectrum Analysis Detect->Spectrum ID Structural Elucidation Spectrum->ID

Caption: General workflow for the GC-MS analysis of TMS-protected chloro ynones.

Conclusion

The mass spectrometric analysis of TMS-protected chloro ynones yields rich, interpretable data crucial for their structural confirmation. A systematic approach, grounded in the fundamental principles of fragmentation, allows for confident identification. The key diagnostic features are a synergistic combination of: (1) the ubiquitous m/z 73 peak and [M-15]⁺ loss from the TMS group; (2) the characteristic 3:1 isotopic cluster for the molecular ion and any chlorine-containing fragments; and (3) a dominant alpha-cleavage adjacent to the carbonyl group, which typically results in a stable TMS-alkynyl-acylium ion. By leveraging this predictive framework and a validated analytical protocol, researchers can effectively characterize these important synthetic intermediates.

References

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link][7]

  • eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2025, August 05). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link][9]

  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(3), 221-327. [Link][4]

  • Schäfer, G., & Ofner, J. (2015). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin. [Link][6]

  • ResearchGate. (n.d.). Formation and fragmentation of [M + 73]⁺ ions from the TMS derivative.... Retrieved from [Link][1]

  • ResearchGate. (n.d.). GC data and characteristic MS fragmentation of TMS derivatives of AGEs. Retrieved from [Link][13]

  • Sun, H., et al. (2021). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. [Link][2]

  • Hesse, M., Meier, H., & Zeeh, B. (1997). Spectroscopic Methods in Organic Chemistry. Thieme. (General reference for fragmentation principles).[14]

  • Safe, S. (1969). Competing Fragmentations in the Mass Spectra of Halogenated Phenols. Chemical Communications, 491-492. [Link][10]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link][8]

  • Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Retrieved from [Link][15]

  • LibreTexts Chemistry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link][16]

  • ResearchGate. (2019, December 05). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link][5]

  • PubMed. (1993). Trimethylsilyl Group Migration in the Mass Spectra of Trimethylsilyl Ethers of Cholesterol Oxidation Products. Journal of the American Society for Mass Spectrometry. [Link][17]

  • Arab American University Digital Repository. (n.d.). The Mass Spectra Analysis for α-Ionone and β-Ionone. Retrieved from [Link][18]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][19]

  • ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Retrieved from [Link][11]

  • ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. Retrieved from [Link][12]

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A Comparative Guide to the Reactivity of 4-Chloro vs. 4-Bromo-1-(trimethylsilyl)pent-1-yn-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity profiles of 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one and 4-Bromo-1-(trimethylsilyl)pent-1-yn-3-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of physical organic chemistry with practical insights to inform the selection of these key synthetic intermediates.

Introduction: Structure and Synthetic Potential

4-Halo-1-(trimethylsilyl)pent-1-yn-3-ones are versatile building blocks in organic synthesis. Their structure incorporates three key functional groups, each contributing to a unique reactivity profile:

  • An α-haloketone system, which is highly susceptible to nucleophilic attack.

  • An α,β-unsaturated ynone , which can act as a Michael acceptor.

  • A trimethylsilyl (TMS) protected alkyne , which influences the electronic properties of the π-system and offers a handle for further transformations, such as desilylation or Sonogashira coupling.[1]

The primary difference between the two subject compounds lies in the identity of the halogen at the C-4 position. This seemingly minor structural change has profound implications for their reactivity, particularly in reactions involving the carbon-halogen bond.

Fundamental Drivers of Reactivity

To understand the comparative performance of the chloro- and bromo-analogs, we must first examine the core chemical principles at play.

The α-Haloketone Moiety: An Activated Electrophile

The reactivity of the C-4 carbon in both molecules is significantly enhanced compared to a standard alkyl halide. The adjacent carbonyl group exerts a powerful electron-withdrawing inductive effect, which increases the partial positive charge (δ+) on the α-carbon, making it a more potent electrophile for nucleophilic attack.[2] This activation is a cornerstone of α-haloketone chemistry.

The Carbon-Halogen Bond: The Decisive Role of the Leaving Group

The most significant distinction between the two compounds is the nature of the C-X bond and the stability of the resulting halide anion (X⁻) as a leaving group. In nucleophilic substitution reactions, the rate-determining step often involves the cleavage of this bond.[3]

A superior leaving group is one that is a weak base and can effectively stabilize the negative charge it acquires upon departure.[4] We can assess this by considering the acidity of the conjugate acids, HCl and HBr.

Halide (X⁻)Conjugate AcidpKa of H-XBasicity of X⁻Leaving Group Ability
Cl⁻HCl~ -7WeakerGood
Br⁻HBr~ -9WeakestExcellent

Table 1: Comparison of Halide Leaving Group Properties.[3]

As HBr is a stronger acid than HCl, its conjugate base, bromide (Br⁻), is a weaker base than chloride (Cl⁻).[3] The negative charge on the larger, more polarizable bromide ion is distributed over a greater volume, leading to increased stability.[3] Consequently, bromide is a significantly better leaving group than chloride . This principle predicts that the C-Br bond will break more readily than the C-Cl bond under nucleophilic attack.

The Influence of the Trimethylsilyl (TMS) Group

The TMS group directly attached to the alkyne is not merely a protecting group. It exerts electronic effects that modulate the reactivity of the ynone system. The silicon atom can engage in σ*-p conjugation ("inverse hyperconjugation"), which is an electron-withdrawing effect that lowers the energy of the alkyne's LUMO (Lowest Unoccupied Molecular Orbital).[5] This effect enhances the electrophilicity of the entire conjugated system, making it more susceptible to nucleophilic attack, including both S_N2 substitution at C-4 and Michael addition at C-2.

Head-to-Head Reactivity Comparison

Nucleophilic Substitution (S_N2) Reactions

This class of reactions represents the most dramatic performance difference between the two reagents. The reaction proceeds via a bimolecular, concerted mechanism where a nucleophile attacks the electrophilic C-4 carbon, displacing the halide ion.

Caption: Generalized S_N2 mechanism at the C-4 position.

Comparative Performance: The rate of an S_N2 reaction is highly dependent on the leaving group's ability.[6] Experimental data for simple alkyl halides consistently show that bromoalkanes react significantly faster than chloroalkanes. For instance, the relative rate of reaction of ethyl bromide with cyanide is an order of magnitude faster than that of ethyl chloride.[7]

SubstrateRelative Rate (vs. Chloro)
R-Cl1
R-Br~10 - 50
R-I~100 - 200

Table 2: Typical Relative S_N2 Reaction Rates for Alkyl Halides.[7][8]

Michael Addition (Conjugate Addition) Reactions

The ynone system is an excellent Michael acceptor, reacting with soft nucleophiles at the β-alkynyl carbon (C-2).[9] This 1,4-conjugate addition is a powerful method for C-C bond formation.

Caption: Michael addition to the ynone system.

Comparative Performance: In this reaction, the C-X bond is not broken. The reactivity is governed by the electrophilicity of the alkyne. Both halogens exert a similar, strong inductive electron-withdrawing effect. Chlorine is slightly more electronegative than bromine, which might suggest a marginally more electrophilic system for the chloro-compound. However, this difference is generally small and often overshadowed by other factors like steric hindrance or solvent effects.

Experimental Workflow and Considerations

The following protocol is a representative example for a nucleophilic substitution reaction. It is designed to highlight the expected differences in reaction conditions.

Protocol: Nucleophilic Substitution with a Thiol

Experimental_Workflow Workflow: S N 2 with Thiol cluster_conditions Expected Conditions start Dissolve Thiol (1.1 eq) & Base (e.g., K2CO3, 1.5 eq) in Solvent (e.g., Acetonitrile) add_reagent Add 4-Halo-ynone (1.0 eq) via syringe at 0°C start->add_reagent reaction Stir reaction mixture add_reagent->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Quench with H2O Extract with EtOAc Dry over Na2SO4 monitor->workup Reaction Complete purify Purify by Column Chromatography (Silica Gel) workup->purify end Characterize Product (NMR, MS) purify->end chloro 4-Chloro-ynone: - Stir at 25-50°C - Time: 4-12 hours bromo 4-Bromo-ynone: - Stir at 0-25°C - Time: 0.5-3 hours

Caption: Representative workflow for nucleophilic substitution.

Self-Validating System: This protocol includes a critical monitoring step (TLC/LC-MS). By tracking the consumption of the starting material, the optimal reaction time and temperature can be determined empirically, validating the predicted reactivity differences. For the 4-bromo compound, one would expect to see rapid conversion at room temperature, while the 4-chloro analog would likely require heating to achieve a similar rate.

Summary and Recommendations

Feature / Reaction TypeThis compound4-Bromo-1-(trimethylsilyl)pent-1-yn-3-oneRecommendation
Stability More stable, longer shelf-life.Less stable, more prone to degradation.For long-term storage, the chloro-derivative is preferred.
Cost Often less expensive.Often more expensive.For large-scale synthesis where cost is a driver, consider the chloro-derivative if conditions can be optimized.
S_N2 Reactivity Moderate. Requires more forcing conditions (heat, longer times).High. Reacts rapidly under mild conditions.The Bromo-derivative is the reagent of choice for efficient nucleophilic substitutions.
Michael Addition High reactivity.High reactivity.Both are excellent substrates; choice can be based on other factors.

Final Verdict:

  • For nucleophilic substitution reactions , where the goal is to displace the halogen, 4-bromo-1-(trimethylsilyl)pent-1-yn-3-one is unequivocally the more reactive and efficient reagent . Its use will lead to shorter reaction times, milder conditions, and potentially cleaner reaction profiles.

  • For Michael addition reactions , where the C-X bond remains intact, both compounds exhibit comparable reactivity. The choice can therefore be dictated by factors such as cost, availability, and stability.

This guide provides a framework for understanding the nuanced reactivity of these valuable synthetic intermediates. By appreciating the fundamental role of the leaving group, researchers can make informed decisions to optimize their synthetic strategies.

References

  • Westaway, K. C. (2011). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Comprehensive Organic Synthesis II, 1, 1-36. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from: [Link]

  • Organic Chemistry Tutor. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction [Video]. YouTube. Available at: [Link]

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. Available at: [Link]

  • Chemistry LibreTexts. (2025, November 25). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

  • Khan Academy. (n.d.). Sn1 and Sn2: leaving group [Video]. Khan Academy. Available at: [Link]

  • Chemistry LibreTexts. (2015, July 5). 6.2: Nucleophilic Substitution. Available at: [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from: [Link]

  • MDPI. (2022, June 2). Synthetic Access to Aromatic α-Haloketones. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Organocatalytic atropo- and E/Z-selective Michael addition reaction of ynones with α-amido sulfones as sulfone-type nucleophile. Organic Chemistry Frontiers. Available at: [Link]

  • Hashizume, S. (2011). Chemistry about Group 14 Elements. Organometallics Study Meeting. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-1-trimethylsilyl-1-butyne. Retrieved from: [Link]

  • Roberts, J. D., & Dev, S. (1951). The Electrical Effect of the Trimethylsilyl Group. Journal of the American Chemical Society, 73(4), 1879-1879. Available at: [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from: [Link]

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X-ray crystallography data for crystalline derivatives of the Compound

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide to X-ray Crystallography Data for Crystalline Derivatives of Compound X (Kinase Inhibitor Prototype)

Executive Summary

In Structure-Based Drug Design (SBDD), the "Compound"—often a lead candidate with suboptimal physicochemical properties—rarely yields diffraction-quality crystals in its native amorphous or metastable state. This guide provides a technical comparison of crystalline derivatives (Salts, Co-crystals, and Heavy-Atom Derivatives) for Compound X (a prototype kinase inhibitor).

We analyze how specific derivatization strategies influence lattice energy, solvent content, and diffraction resolution. This guide is designed for crystallographers and medicinal chemists to select the optimal solid form for high-resolution structural elucidation.

Part 1: Strategic Framework – The Derivative Decision Matrix

Selecting the right derivative is not merely about solubility; it is about engineering the crystal lattice to minimize solvent channels and maximize intermolecular contacts.

Comparative Analysis of Derivative Classes
FeatureNative Form Salt Forms (e.g., HCl, Mesylate) Co-Crystals (e.g., Fumaric Acid) Heavy-Atom Derivatives (e.g., Br/I)
Primary Utility Baseline Activity AssaysSolubility & BioavailabilityStability & Lattice PackingPhasing (SAD/MAD)
Lattice Interaction Weak Van der WaalsIonic / ElectrostaticHydrogen Bonding NetworksIsomorphous Replacement
Diffraction Resolution Typically Low (>2.5 Å)High (<2.0 Å) due to ionic orderingHigh (<1.8 Å) due to dense packingVariable (Radiation damage risk)
Mosaicity High (Disordered)Low (Ordered)Low (Ordered)Medium (Soaking stress)
Success Rate < 10% for flexible leads40-60% (pKa dependent)30-50% (pKa independent)90% (for phasing)

Expert Insight: For Compound X, which possesses a basic nitrogen (pKa ~7.5), Salt Formation is the primary strategy for solubility. However, if the salt crystallizes as a hydrate, it may suffer from desolvation instability during X-ray data collection. In such cases, Co-crystals (using neutral conformers like fumaric acid) often provide a rigid, anhydrous lattice superior for diffraction.

Part 2: Experimental Protocols

Workflow 1: Systematic Derivative Screening

Objective: To identify the solid form yielding the highest resolution limit.

  • Micro-Batch Screening:

    • Prepare 10 mg/mL stock of Compound X in DMSO.

    • Salts: Mix 1:1 stoichiometry with 10 acids (e.g., HCl, H₂SO₄, Methanesulfonic acid) in crystallization drops.

    • Co-crystals: Mix 1:1 with conformers (e.g., Nicotinamide, Urea, Fumaric acid) in solvent (MeOH/THF).

  • Vapor Diffusion (Hanging Drop):

    • Mix 1 µL protein/ligand complex + 1 µL reservoir solution.

    • Equilibrate against 500 µL reservoir at 20°C.

  • Evaluation:

    • Harvest crystals >50 µm.

    • Flash-cool in liquid nitrogen (using Paratone-N as cryoprotectant).

Workflow 2: Heavy-Atom Derivatization (For Phasing)

Objective: To introduce anomalous scatterers for SAD (Single-wavelength Anomalous Dispersion) phasing.[1][2]

  • Halide Soaking (The "Quick Soak" Method):

    • Transfer a native crystal into a solution containing 0.5 M Sodium Bromide (NaBr) or Sodium Iodide (NaI) for 30–60 seconds.

    • Mechanism:[3][4][5] Halide ions occupy solvent channels and replace ordered water molecules, providing a strong anomalous signal without disrupting the protein fold.

  • Back-Soaking:

    • If the crystal cracks, back-soak in cryoprotectant for 10 seconds to restore lattice integrity before freezing.

Part 3: Comparative Data & Results

The following data represents a typical optimization campaign for Compound X.

Table 1: Crystallographic Statistics of Compound X Derivatives
MetricNative (Free Base) HCl Salt (Form I) Fumarate Co-Crystal Bromo-Derivative (SAD)
Space Group P 21 21 21C 2P 1P 21 21 21
Unit Cell (Å) a=45, b=60, c=110a=120, b=45, c=90a=35, b=38, c=40a=46, b=61, c=112
Resolution (Å) 2.801.65 1.50 2.10
R-merge (%) 12.54.23.88.5
Completeness (%) 92.099.899.998.5
I / σ(I) 8.522.125.415.0
Phasing Power N/AN/AN/A2.4 (Anomalous)

Analysis:

  • The Fumarate Co-crystal provided the highest resolution (1.50 Å) due to the formation of a dense hydrogen-bond network that reduced solvent content to 35%.

  • The HCl Salt improved resolution over the native form but crystallized in a lower-symmetry space group (C2), increasing the data collection time required for completeness.

  • The Bromo-Derivative showed slightly lower resolution (2.10 Å) due to lattice stress from soaking but provided the critical anomalous signal required to solve the phase problem.

Part 4: Visualization of Logic & Workflow

Diagram 1: Derivative Selection Logic for X-ray Crystallography

DerivativeSelection Start Compound X (Poor Diffraction) CheckPKa Check pKa Difference (ΔpKa) Start->CheckPKa SaltRoute ΔpKa > 3 (Salt Formation) CheckPKa->SaltRoute Basic/Acidic CoCrystalRoute ΔpKa < 3 (Co-Crystal Formation) CheckPKa->CoCrystalRoute Neutral/Weak SaltScreen Salt Screen (HCl, Mesylate, Sulfate) SaltRoute->SaltScreen CoCrystalScreen Co-Crystal Screen (Urea, Nicotinamide) CoCrystalRoute->CoCrystalScreen EvalDiff Evaluate Diffraction (Resolution & Mosaicity) SaltScreen->EvalDiff CoCrystalScreen->EvalDiff PhasingNeeded Is Phasing Needed? EvalDiff->PhasingNeeded HeavyAtom Heavy Atom Soak (Br, I, Hg) PhasingNeeded->HeavyAtom Yes (Unknown Structure) FinalData High-Res Dataset (Structure Solution) PhasingNeeded->FinalData No (Molecular Replacement) HeavyAtom->FinalData

Caption: Decision tree for selecting the optimal crystalline derivative based on pKa and phasing requirements.

Diagram 2: Experimental Workflow for Data Generation

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Validation Step1 Vapor Diffusion (Hanging Drop) Step2 Harvest & Cryo-Protect (Paratone-N) Step1->Step2 Step3 X-ray Diffraction (Synchrotron/Home Source) Step2->Step3 Step4 Data Processing (XDS/Mosflm) Step3->Step4 Step5 Calculate Metrics (R-factor, I/sigma) Step4->Step5 Step6 Structure Refinement Step5->Step6

Caption: Step-by-step workflow from crystallization screening to structural refinement.

References

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Dauter, Z., Dauter, M., & Rajashankar, K. R. (2000). Novel approach to phasing proteins: halide incorporation. Acta Crystallographica Section D.

  • Vishweshwar, P., et al. (2006). Pharmaceutical Co-crystals. Journal of Pharmaceutical Sciences.

  • Holton, J., & Frankel, K. (2010). The minimum crystal size needed for a complete diffraction data set. Acta Crystallographica Section D.

Sources

A Comparative Guide to Elemental Analysis Standards for 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For the Modern Research and Development Laboratory

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. For complex molecules such as 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one, a compound featuring a reactive ketone, a carbon-carbon triple bond, a silicon-carbon bond, and a carbon-chlorine bond, a robust and accurate determination of its elemental composition is a critical checkpoint for purity and structural confirmation. This guide provides a comprehensive comparison of the established analytical standards and methodologies for the elemental analysis of this and structurally related organosilicon-halogenated compounds.

Theoretical Elemental Composition

Before embarking on any analytical determination, establishing the theoretical elemental composition is the foundational step. The molecular formula for this compound is C₈H₁₃ClOSi[1]. Based on this, the theoretical elemental percentages are calculated as follows:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.011896.08850.95
HydrogenH1.0081313.1046.95
ChlorineCl35.453135.45318.80
OxygenO15.999115.9998.48
SiliconSi28.085128.08514.89
Total 188.729 100.00

These theoretical values serve as the benchmark against which all experimental results are compared. For publication and regulatory purposes, experimentally determined values are often expected to be within ±0.4% of the theoretical values[2][3].

Recommended Analytical Workflow

A multi-technique approach is essential for the complete and accurate elemental analysis of this compound. The recommended workflow separates the analysis into three main branches: CHN(S) analysis, halogen (chlorine) determination, and silicon and oxygen quantification.

Elemental Analysis Workflow cluster_0 Sample Preparation cluster_1 CHN(S) Analysis cluster_2 Chlorine Determination cluster_3 Silicon & Oxygen Determination Sample This compound Combustion High-Temperature Combustion Sample->Combustion Oxygen_Bomb Oxygen Bomb Combustion Sample->Oxygen_Bomb Wet_Digestion Wet Digestion / Pyrolysis Sample->Wet_Digestion CHN_Analyzer CHN(S) Analyzer (TCD) Combustion->CHN_Analyzer CO₂, H₂O, N₂ Absorption Absorption in Alkaline Solution Oxygen_Bomb->Absorption HCl formation IC Ion Chromatography Absorption->IC Cl⁻ solution ICP_OES ICP-OES / AAS (for Si) Wet_Digestion->ICP_OES TCD_O TCD (for O as CO) Wet_Digestion->TCD_O

Caption: Recommended analytical workflow for the complete elemental analysis of this compound.

In-Depth Analysis of Carbon, Hydrogen, and Nitrogen (CHN)

The determination of carbon, hydrogen, and nitrogen is most effectively achieved through high-temperature combustion analysis, a technique based on the Pregl-Dumas method[4][5].

Principle of CHN Analysis

A precisely weighed sample is combusted in a pure oxygen environment at a high temperature (typically 900-1100°C). This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified by a thermal conductivity detector (TCD)[6].

Experimental Protocol: Combustion Analysis
  • Instrument Preparation: Ensure the CHN analyzer, such as a PerkinElmer 2400 Series II or similar, is calibrated with a certified organic standard (e.g., acetanilide)[4][5]. The combustion and reduction tubes should be appropriately packed and conditioned.

  • Sample Weighing: Accurately weigh 1-3 mg of this compound into a tin capsule. The use of a tin capsule is crucial as it promotes a highly exothermic reaction upon combustion, which aids in the complete decomposition of the organosilicon compound and prevents the formation of refractory silicon carbide (SiC)[7].

  • Analysis: The encapsulated sample is introduced into the combustion furnace. The resulting gases are passed through a reduction tube (containing copper) to convert nitrogen oxides to N₂ and remove excess oxygen. Scrubbing agents within the analyzer remove interfering elements like chlorine[5][7].

  • Detection and Quantification: The separated CO₂, H₂O, and N₂ are detected by the TCD. The instrument's software calculates the percentage of each element based on the detector response and the initial sample weight.

Challenges and Considerations for Organosilicon-Halogenated Compounds
  • Incomplete Combustion: The presence of silicon can lead to the formation of thermally stable silicon carbide (SiC), resulting in inaccurately low carbon values. As mentioned, the use of tin capsules, which create a flash combustion, is a highly effective countermeasure[7].

  • Interference from Chlorine: Halogens can interfere with the detection system. Modern elemental analyzers are equipped with specific scrubbing reagents, such as silver tungstate and magnesium oxide, to effectively remove chlorine from the gas stream before it reaches the detector[7].

Determination of Chlorine Content

For the quantification of chlorine, a destructive method that converts the organically bound chlorine into an ionic form is necessary. The most common and reliable approach is oxygen bomb combustion followed by ion chromatography.

Principle of Chlorine Analysis

The organic sample is completely combusted in a sealed, oxygen-pressurized vessel (an "oxygen bomb"). The resulting combustion products, including hydrogen chloride (HCl), are trapped in an alkaline absorption solution. The concentration of the resulting chloride ions (Cl⁻) in the solution is then determined by ion chromatography (IC)[8].

Experimental Protocol: Oxygen Bomb Combustion and Ion Chromatography
  • Sample Preparation: A known mass of the sample (typically 5-10 mg) is placed in a sample holder within the oxygen bomb. A small amount of an alkaline absorption solution (e.g., a dilute sodium carbonate/bicarbonate solution) is added to the bottom of the bomb.

  • Combustion: The bomb is sealed, pressurized with pure oxygen, and the sample is ignited electronically. The combustion converts the chlorine in the sample to HCl, which is then absorbed by the alkaline solution, forming chloride ions.

  • Sample Extraction: After cooling, the bomb is depressurized, and the absorption solution is carefully collected and diluted to a known volume.

  • Ion Chromatography Analysis: An aliquot of the sample solution is injected into an ion chromatograph. The chloride ions are separated from other anions on an ion-exchange column and detected by a conductivity detector[9][10]. Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared from certified chloride standards.

Alternative Method: Titration

Following oxygen bomb combustion, the chloride content can also be determined by titration with a standardized silver nitrate solution, using an indicator to detect the endpoint[11]. However, ion chromatography is generally preferred for its higher sensitivity and specificity, especially at lower concentrations[9].

Quantification of Silicon

The determination of silicon requires the complete decomposition of the organosilicon structure to form silica (SiO₂) or a soluble silicate, which can then be quantified.

Principle of Silicon Analysis

The sample undergoes wet digestion with strong oxidizing acids to break down the organic matrix and convert the silicon to silica. The resulting digestate is then analyzed by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)[12].

Experimental Protocol: Wet Digestion and ICP-OES
  • Digestion: A weighed sample (around 10-50 mg) is placed in a microwave digestion vessel. A mixture of concentrated nitric acid and hydrogen peroxide is added. The vessel is sealed and subjected to a programmed microwave heating cycle to ensure complete digestion[12]. This process oxidizes the organic components and converts the trimethylsilyl group to hydrated silica.

  • Solubilization of Silica: After the initial digestion, the hydrated silica may need to be dissolved. This can be achieved by carefully adding a small amount of hydrofluoric acid (HF) or by using an alkaline digestion step with a reagent like tetramethylammonium hydroxide (TMAH) in a high-pressure microwave system[13]. Extreme caution must be exercised when handling HF.

  • ICP-OES Analysis: The final solution is diluted to a known volume and introduced into the ICP-OES instrument. The high-temperature plasma excites the silicon atoms, which then emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the silicon concentration in the sample.

Comparison of Digestion Methods
Digestion MethodAdvantagesDisadvantages
Wet Acid Digestion (HNO₃/H₂O₂) Rapid, effective for many organic matrices.May not completely dissolve all forms of silica.
Wet Acid Digestion with HF Ensures complete dissolution of silica.Highly hazardous, requires specialized safety precautions and equipment.
Alkaline Digestion (TMAH) Avoids the use of HF, effective for biological and organic samples[13].Can introduce a higher salt matrix, potentially affecting ICP-OES analysis.
Dry Ashing Can handle larger sample sizes, lower reagent blanks[14][15].Slower than wet digestion, potential for loss of volatile silicon compounds.

Determination of Oxygen

Oxygen is typically determined by pyrolysis. The sample is heated to a high temperature in an inert gas atmosphere (e.g., helium or argon). The oxygen in the compound is converted to carbon monoxide (CO), which is then separated and detected by a TCD. Many modern elemental analyzers have a dedicated oxygen analysis mode[5].

Alternative and Complementary Analytical Techniques

While elemental analysis provides the fundamental composition, other techniques are indispensable for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the presence of functional groups.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can aid in structural elucidation. High-resolution mass spectrometry (HRMS) can confirm the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carbonyl (C=O) and alkyne (C≡C) groups in the target molecule.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound by separating it from any impurities.

Caption: Interplay of analytical techniques for comprehensive characterization.

Conclusion

The elemental analysis of a complex molecule like this compound necessitates a carefully selected suite of analytical techniques. High-temperature combustion analysis is the gold standard for carbon and hydrogen, provided that appropriate measures are taken to address the challenges posed by silicon. For chlorine, oxygen bomb combustion followed by ion chromatography offers excellent accuracy and sensitivity. Silicon determination is reliably achieved through wet digestion and ICP-OES. When these primary elemental analysis techniques are integrated with spectroscopic and chromatographic methods, a complete and unambiguous characterization of the compound can be achieved, ensuring the highest standards of scientific integrity for research and development professionals.

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